Dactimicin
Beschreibung
related to fortimicin A; structure given in first source
Structure
2D Structure
Eigenschaften
CAS-Nummer |
73196-97-1 |
|---|---|
Molekularformel |
C18H36N6O6 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide |
InChI |
InChI=1S/C18H36N6O6/c1-8(20)10-5-4-9(21)18(29-10)30-16-12(22)14(26)17(28-3)13(15(16)27)24(2)11(25)6-23-7-19/h7-10,12-18,26-27H,4-6,20-22H2,1-3H3,(H2,19,23) |
InChI-Schlüssel |
VFBPKQSATYZKRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
103531-05-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
dactimicin SF-2052 ST 900 ST-900 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Daptomycin's Disruption of the Bacterial Lipid Bilayer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daptomycin, a cyclic lipopeptide antibiotic, stands as a critical last-resort treatment against formidable Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, primarily targeting the bacterial cell membrane, distinguishes it from many other antibiotic classes. This technical guide provides an in-depth exploration of the multifaceted effects of daptomycin on the bacterial lipid bilayer. It synthesizes quantitative data from key studies, details the experimental protocols used to elucidate these effects, and presents visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and antibiotic drug development, offering a deeper understanding of daptomycin's bactericidal activity and the experimental approaches to study it.
Core Mechanism of Action: A Multi-Step Assault on the Bacterial Membrane
Daptomycin's bactericidal cascade is initiated by a series of interactions with the bacterial cell membrane, a process fundamentally dependent on the presence of calcium ions.[1] The prevailing model of daptomycin's action involves a calcium-dependent binding to the bacterial membrane, followed by oligomerization and subsequent disruption of membrane integrity.[1][2] This disruption manifests as membrane depolarization, ion leakage, and interference with essential cellular processes, ultimately leading to bacterial cell death.[1][3]
A critical and initial step in daptomycin's mechanism is its interaction with phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[4] In the presence of calcium, daptomycin undergoes a conformational change that facilitates its insertion into the lipid bilayer.[1] Following membrane insertion, daptomycin molecules aggregate to form oligomeric structures.[5] While the precise stoichiometry of these oligomers is a subject of ongoing research, their formation is considered essential for the antibiotic's activity.[5]
The oligomerization of daptomycin leads to a profound disruption of the local membrane architecture. This was initially hypothesized to involve the formation of discrete ion channels or pores, leading to the efflux of intracellular ions, particularly potassium, and the dissipation of the membrane potential.[1][6] However, more recent evidence suggests a more complex mechanism that may not involve stable pore formation.[7][8] Instead, daptomycin appears to induce the formation of distinct lipid domains by clustering fluid lipids, which alters membrane fluidity and organization.[7][9] This reorganization of the membrane can delocalize and inactivate essential membrane-bound proteins, including those involved in cell wall synthesis.[7] Some studies also propose a "lipid extraction" model, where daptomycin removes lipid molecules from the bilayer, further compromising its integrity.[10]
A consistent and critical consequence of daptomycin's interaction with the bacterial membrane is the rapid depolarization of the membrane potential.[6][11][12] This loss of membrane potential disrupts a multitude of essential cellular functions that are dependent on the electrochemical gradient, including ATP synthesis and the transport of nutrients and precursors for DNA, RNA, and protein synthesis.[3] The inhibition of cell wall biosynthesis is also a significant downstream effect of daptomycin's membrane activity.[7][13] By disrupting the membrane environment, daptomycin interferes with the proper localization and function of enzymes crucial for peptidoglycan synthesis.[7] A recent model even suggests the formation of a tripartite complex between daptomycin, PG, and lipid II, a key precursor in cell wall synthesis.
The following sections will delve into the quantitative data that substantiates these mechanisms and provide detailed protocols for the key experiments used in their investigation.
Quantitative Analysis of Daptomycin's Effects
The following tables summarize key quantitative findings from various studies on the impact of daptomycin on the bacterial lipid bilayer.
| Parameter | Bacterium | Daptomycin Concentration | Time | Effect | Reference |
| Membrane Depolarization | Staphylococcus aureus | 5 µg/mL | 30 min | >90% reduction in membrane potential | [6][11] |
| Staphylococcus aureus | 5 µg/mL | 30-60 min | Full membrane depolarization | [12] | |
| Bacillus subtilis | 2 µg/mL | ~25 min | Incomplete depolarization | [14] | |
| Bacillus subtilis | 4 µg/mL | ~25 min | Complete depolarization | [14] | |
| Potassium Efflux | Staphylococcus aureus | 5 µg/mL | 10 min | Significant increase in extracellular K+ | [6] |
| Cell Viability | Staphylococcus aureus | 5 µg/mL | 30 min | >99% reduction in viability | [6][11] |
| Membrane Fluidity (Anisotropy) | Staphylococcus aureus N315-D8 (DAP-R) vs. N315 (DAP-S) | - | - | 17% decrease in anisotropy (increased fluidity) in resistant strain | [15] |
| Enterococcus faecalis R712 (DAP-R) vs. S613 (DAP-S) | - | - | Significantly higher polarization index (less fluid) in resistant strain | [4] | |
| Enterococcus faecium R446 (DAP-R) vs. S447 (DAP-S) | - | - | Significantly higher polarization index (less fluid) in resistant strain | [4] | |
| ATP Leakage | Staphylococcus aureus | 1-100 µg/mL | 20 min | Dose-dependent increase in ATP leakage | [13] |
| Enterococcus faecalis | 1-100 µg/mL | 20 min | Dose-dependent increase in ATP leakage | [13] |
Table 1: Summary of Quantitative Effects of Daptomycin on Bacterial Membranes. DAP-R: Daptomycin-Resistant; DAP-S: Daptomycin-Susceptible.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of daptomycin on the bacterial lipid bilayer.
Membrane Depolarization Assay using DiSC₃(5)
This protocol describes the use of the potentiometric fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential.
Principle: DiSC₃(5) is a cationic dye that accumulates in energized cells with a negative membrane potential, leading to quenching of its fluorescence. Depolarization of the membrane prevents this accumulation and causes the release of the dye into the medium, resulting in an increase in fluorescence.[12][16]
Materials:
-
Bacterial culture in early exponential phase (OD₆₀₀ ≈ 0.2-0.3)
-
Daptomycin stock solution
-
DiSC₃(5) stock solution (in DMSO)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or Valinomycin (as positive controls for depolarization)
-
Bovine Serum Albumin (BSA)
-
Appropriate buffer (e.g., MHB supplemented with calcium)
-
Black, clear-bottom microtiter plates
-
Temperature-controlled fluorometer
Procedure:
-
Grow bacterial cells to the early exponential phase in the appropriate broth.
-
Harvest the cells by centrifugation and wash them with the assay buffer.
-
Resuspend the cells in the assay buffer to the desired optical density (e.g., OD₆₀₀ of 0.2 for B. subtilis or 0.3 for S. aureus).[16]
-
Add BSA to the cell suspension to a final concentration of 0.5 mg/mL to reduce dye absorption to plastic surfaces.[16]
-
Aliquot the cell suspension into the wells of a black microtiter plate.
-
Add DiSC₃(5) to a final concentration of 1 µM and incubate in the dark to allow for dye uptake and fluorescence quenching.[16]
-
Monitor the fluorescence in a fluorometer (excitation ≈ 610 nm, emission ≈ 660 nm) until a stable baseline is achieved.[16]
-
Add daptomycin to the desired final concentration.
-
Immediately begin recording the fluorescence intensity over time.
-
As a positive control, add a known depolarizing agent like CCCP or valinomycin to a separate well.
-
As a negative control, add an equivalent volume of the vehicle used to dissolve daptomycin.
Data Analysis: The change in fluorescence intensity over time is indicative of membrane depolarization. The results are typically expressed as a percentage of the maximum depolarization achieved with the positive control.
Fluorescence Microscopy of Lipid Domain Clustering
This protocol outlines a method to visualize daptomycin-induced clustering of fluid lipid domains in bacterial membranes using a fluorescent lipid probe.
Principle: Certain fluorescent lipid probes, such as DiIC₁₂, preferentially partition into fluid lipid domains of the membrane.[7] Changes in the localization of these probes upon daptomycin treatment can reveal alterations in membrane organization.[7]
Materials:
-
Bacterial culture in mid-exponential phase
-
Daptomycin stock solution
-
Fluorescent lipid probe stock solution (e.g., DiIC₁₂ in ethanol)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Grow bacterial cells to the mid-exponential phase.
-
Treat the cells with the desired concentration of daptomycin for a specified time.
-
Add the fluorescent lipid probe (e.g., DiIC₁₂ to a final concentration of 1 µg/mL) and incubate for a short period to allow for membrane staining.
-
Wash the cells to remove excess probe.
-
Mount a small volume of the cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells using a fluorescence microscope.
-
Capture images of both untreated (control) and daptomycin-treated cells.
Data Analysis: Compare the fluorescence patterns in control and treated cells. In untreated cells, the fluorescence should be relatively uniform across the membrane. In daptomycin-treated cells, the formation of distinct fluorescent foci or patches indicates the clustering of fluid lipid domains.[9]
Isothermal Titration Calorimetry (ITC) for Daptomycin-Lipid Interactions
This protocol describes the use of ITC to characterize the thermodynamics of daptomycin binding to lipid vesicles.
Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating a solution of lipid vesicles into a solution containing daptomycin, the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction can be determined.
Materials:
-
Daptomycin solution of known concentration
-
Large Unilamellar Vesicles (LUVs) of a specific lipid composition (e.g., DOPC/DOPG)
-
Buffer (e.g., HEPES with NaCl and CaCl₂)
-
Isothermal titration calorimeter
Procedure:
-
Prepare LUVs by extrusion.
-
Degas both the daptomycin solution and the LUV suspension.
-
Load the daptomycin solution into the sample cell of the ITC instrument.
-
Load the LUV suspension into the titration syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform an initial small injection to avoid artifacts, followed by a series of injections of the LUV suspension into the daptomycin solution.
-
Record the heat changes after each injection.
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of lipid to daptomycin. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n).
Atomic Force Microscopy (AFM) of Membrane Disruption
This protocol provides a general workflow for using AFM to visualize the topographical changes in a supported lipid bilayer upon interaction with daptomycin.
Principle: AFM uses a sharp tip to scan the surface of a sample, generating a high-resolution topographical image. This technique can be used to visualize the effects of daptomycin on the structure of a model bacterial membrane in real-time.
Materials:
-
Supported lipid bilayer on a suitable substrate (e.g., mica)
-
Daptomycin solution
-
AFM instrument with a liquid cell
-
Appropriate buffer with calcium
Procedure:
-
Prepare a supported lipid bilayer on a freshly cleaved mica surface using vesicle fusion.
-
Mount the sample in the liquid cell of the AFM.
-
Image the intact lipid bilayer in buffer to obtain a baseline topography.
-
Inject the daptomycin solution into the liquid cell to achieve the desired final concentration.
-
Immediately begin imaging the same area of the bilayer to observe the time-course of daptomycin-induced changes.
Data Analysis: Analyze the series of AFM images to identify changes in the bilayer topography, such as the formation of defects, aggregates, or changes in membrane thickness. High-speed AFM can provide real-time visualization of dynamic processes like oligomerization and pore formation.[1][8]
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular events in daptomycin's mechanism of action and a typical experimental workflow for its study.
Caption: Daptomycin's molecular mechanism of action on the bacterial lipid bilayer.
Caption: A typical experimental workflow for investigating daptomycin's membrane effects.
Conclusion and Future Directions
The body of evidence strongly supports a model where daptomycin's primary mode of action is the calcium-dependent disruption of the bacterial lipid bilayer. This disruption is not a simple pore-forming event but a complex process involving specific interactions with phosphatidylglycerol, oligomerization, and a significant reorganization of membrane lipid domains. The resulting membrane depolarization and delocalization of essential proteins, particularly those involved in cell wall synthesis, culminate in bacterial cell death.
The experimental protocols detailed in this guide provide a robust framework for further investigation into the nuanced mechanisms of daptomycin and other membrane-active antibiotics. Future research should continue to focus on high-resolution, real-time imaging techniques to further elucidate the precise structure and dynamics of daptomycin oligomers within the membrane. A deeper understanding of the interplay between daptomycin-induced membrane alterations and the inhibition of cell wall synthesis will be crucial. Furthermore, applying these quantitative methods to study daptomycin resistance mechanisms will be vital for the development of strategies to prolong the clinical efficacy of this important last-resort antibiotic. The continued exploration of daptomycin's interaction with the bacterial membrane will undoubtedly pave the way for the rational design of novel antimicrobial agents that target this essential bacterial structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Daptomycin Pore Formation and Stoichiometry Depend on Membrane Potential of Target Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daptomycin - Wikipedia [en.wikipedia.org]
- 4. Daptomycin Resistance in Enterococci Is Associated with Distinct Alterations of Cell Membrane Phospholipid Content | PLOS One [journals.plos.org]
- 5. Oligomerization of daptomycin on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-speed atomic force microscopy highlights new molecular mechanism of daptomycin action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Correlation of daptomycin bactericidal activity and membrane depolarization in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. The effects of daptomycin on cell wall biosynthesis in Enterococcal faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Genetic Basis of Daptomycin Production: A Technical Guide
Abstract
Daptomycin, a cyclic lipopeptide antibiotic produced by Streptomyces roseosporus, stands as a critical last-resort treatment against multidrug-resistant Gram-positive pathogens. Enhancing its production yield through genetic manipulation is a key focus of industrial biotechnology. This technical guide provides an in-depth exploration of the genetic underpinnings of daptomycin biosynthesis. It details the core biosynthetic gene cluster (dpt), the intricate regulatory networks that govern its expression, and the experimental protocols employed to investigate these systems. Quantitative data from genetic engineering studies are summarized, and key pathways and workflows are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of antibiotic production and metabolic engineering.
The Daptomycin Biosynthetic Gene Cluster (dpt)
The genetic blueprint for daptomycin biosynthesis is encoded within a 128 kb region of the Streptomyces roseosporus chromosome, known as the daptomycin biosynthetic gene cluster (dpt)[1][2]. This cluster contains the genes essential for the assembly of the 13-amino-acid peptide core, its cyclization, and the attachment of a decanoic acid side chain. The core of the dpt cluster is organized around three large genes encoding the non-ribosomal peptide synthetase (NRPS) multienzymes: dptA, dptBC, and dptD[1][2][3]. These enzymes are responsible for the sequential activation and condensation of the amino acid precursors.
In addition to the NRPS genes, the dpt cluster harbors several other crucial genes:
-
dptE and dptF: These genes are involved in the initiation of daptomycin biosynthesis. DptE, an acyl-CoA ligase, activates decanoic acid, which is then transferred to the acyl carrier protein (ACP) encoded by dptF[4][5].
-
dptI and dptJ: These genes are responsible for the synthesis of the non-proteinogenic amino acids L-3-methylglutamic acid and L-kynurenine, respectively, which are incorporated into the daptomycin structure[1][5].
-
dptP, dptM, and dptN: This set of genes is associated with transport and resistance, likely functioning to export the antibiotic out of the cell and protect the producing organism from its antimicrobial activity[4][6].
A notable feature of the dpt gene cluster is the absence of any cluster-situated regulatory (CSR) genes[7][8]. This indicates that the regulation of daptomycin production is controlled by a complex network of trans-acting regulatory elements located elsewhere in the S. roseosporus genome.
The Regulatory Network of Daptomycin Production
The expression of the dpt gene cluster is tightly controlled by a multi-layered regulatory network involving both positive and negative regulators. These regulators respond to various cellular and environmental signals to modulate daptomycin biosynthesis.
Positive Regulators
Several transcriptional regulators have been identified to positively influence daptomycin production:
-
AtrA: A TetR family transcriptional regulator that directly binds to the dptE promoter (dptEp) to activate the expression of the entire gene cluster[9][10][11]. AtrA is, in turn, positively regulated by AdpA and also exhibits positive autoregulation[9][10][11].
-
AdpA: A key pleiotropic regulator in Streptomyces that positively controls daptomycin production by directly activating the expression of atrA[9][10][11].
-
Crp (cAMP Receptor Protein): Overexpression of crp has been shown to increase daptomycin production, suggesting a positive regulatory role, potentially through the upregulation of adpA and genes within the dpt cluster[4][8].
-
DhyR: A newly identified transcriptional regulator that positively modulates daptomycin biosynthesis. Deletion of dhyR leads to a significant decrease in daptomycin yield and downregulation of the dpt gene cluster[6].
Negative Regulators
Conversely, several regulators have been shown to repress daptomycin biosynthesis:
-
DasR: A GntR-family transcriptional regulator that inhibits daptomycin production through a dual mechanism: directly by repressing the dpt structural genes and indirectly by repressing the global regulatory gene adpA[8].
-
ArpA: A homolog of the A-factor receptor that negatively controls daptomycin production. Deletion of arpA results in increased daptomycin yields[11][12].
-
phaR: A transcriptional regulator that negatively impacts daptomycin biosynthesis. Knocking out phaR has been demonstrated to enhance daptomycin production[3][12].
The interplay between these positive and negative regulators forms a complex signaling cascade that ultimately determines the level of daptomycin production.
Signaling Pathway Diagram
The following diagram illustrates the known regulatory interactions governing daptomycin biosynthesis.
Quantitative Effects of Genetic Modifications
Genetic engineering of the regulatory network has proven to be an effective strategy for enhancing daptomycin production. The following table summarizes the quantitative impact of various gene knockouts and overexpression on daptomycin yield as reported in the literature.
| Gene Modified | Modification | Strain Background | Fold Change in Daptomycin Yield | Reference |
| crp | Overexpression | S. roseosporus industrial strain | ~1.22 | [8] |
| crp | Deletion | S. roseosporus industrial strain | Drastic decrease | [8] |
| arpA | Deletion | S. roseosporus | Increased production | [11][12] |
| phaR | Deletion | S. roseosporus | ~1.43 (in fed-batch fermentation) | [12] |
| dasR | Deletion | S. roseosporus | Enhanced production | [8] |
| dhyR | Overexpression | S. roseosporus | ~1.23 | [6] |
| dhyR | Deletion | S. roseosporus | Significant decrease | [6] |
| atrA | Deletion | S. roseosporus | Null production | [11] |
| adpA | Deletion | S. roseosporus | Null production | [11] |
| Accessory genes (dptE, F, G, H, I, J) | Overexpression | S. roseosporus LC-54-16 | ~1.43 | |
| arpA and phaR | Double Knockout | S. roseosporus L2790 | >5.65 (in shake flasks) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the genetic investigation of daptomycin production.
Gene Knockout in Streptomyces roseosporus using CRISPR-Cas9
The CRISPR-Cas9 system has been adapted for efficient genome editing in Streptomyces. The following protocol outlines a general workflow for gene deletion.
Protocol:
-
sgRNA Design: Design a 20-bp single guide RNA (sgRNA) sequence targeting a specific region within the gene to be deleted. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).
-
Plasmid Construction: Synthesize and clone the designed sgRNA into a suitable CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces-2). Clone 1-2 kb upstream and downstream homology arms flanking the target gene into the same vector to serve as a repair template.
-
Transformation into E. coli : Transform the final CRISPR-Cas9 construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for plasmid propagation and subsequent conjugation.
-
Intergeneric Conjugation: Grow the E. coli donor strain and S. roseosporus recipient strain to mid-log phase. Mix the cultures and plate them on a suitable medium (e.g., MS agar) to facilitate conjugation.
-
Selection of Exconjugants: Overlay the conjugation plates with an appropriate antibiotic to select for S. roseosporus exconjugants that have received the CRISPR-Cas9 plasmid.
-
Verification of Gene Deletion: Isolate genomic DNA from the exconjugants and perform PCR using primers flanking the target gene to confirm the deletion. Sequence the PCR product to verify the precise deletion.
-
Plasmid Curing: Subculture the confirmed mutant on a non-selective medium to promote the loss of the CRISPR-Cas9 plasmid.
Quantification of Daptomycin Production by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying daptomycin in fermentation broths.
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Acidify the supernatant to a pH of 3.0-4.0 with an appropriate acid (e.g., phosphoric acid).
-
Extract the daptomycin from the acidified supernatant using a suitable organic solvent (e.g., n-butanol or ethyl acetate).
-
Evaporate the organic solvent to dryness under vacuum.
-
Reconstitute the dried extract in the HPLC mobile phase.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid. A typical gradient might be a linear increase in acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm[4].
-
Column Temperature: 40°C[4].
-
Injection Volume: 10 µL[4].
Quantification:
Generate a standard curve using known concentrations of a daptomycin standard. Calculate the concentration of daptomycin in the samples by comparing their peak areas to the standard curve.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the transcript levels of the dpt genes and their regulators.
Protocol:
-
RNA Extraction: Isolate total RNA from S. roseosporus mycelium collected at the desired time point during fermentation using a suitable RNA extraction kit or method (e.g., TRIzol).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target gene and a housekeeping gene (e.g., hrdB) for normalization.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a typical thermal profile: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the expression of the housekeeping gene.
Conclusion
The production of daptomycin in Streptomyces roseosporus is a tightly regulated process involving a dedicated biosynthetic gene cluster and a complex network of trans-acting regulatory proteins. A thorough understanding of this genetic basis is paramount for the rational design of strain improvement strategies. The experimental protocols detailed in this guide provide a foundation for researchers to further unravel the intricacies of daptomycin biosynthesis and to engineer more efficient production hosts. The continued investigation into the regulatory network, coupled with advanced synthetic biology tools, holds immense promise for optimizing the industrial production of this life-saving antibiotic.
References
- 1. Regulation of daptomycin biosynthesis in Streptomyces roseosporus: new insights from genomic analysis and synthetic biology to accelerate lipopeptide discovery and commercial production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Breeding of High Daptomycin-Producing Strain by Streptomycin Resistance Superposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new validated HPLC-UV method for therapeutic monitoring of daptomycin in comparison with reference mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Comparative Transcriptome Analysis Demonstrates the Positive Effect of the Cyclic AMP Receptor Protein Crp on Daptomycin Biosynthesis in Streptomyces roseosporus [frontiersin.org]
- 9. Genomic and Long-Term Transcriptomic Imprints Related to the Daptomycin Mechanism of Action Occurring in Daptomycin- and Methicillin-Resistant Staphylococcus aureus Under Daptomycin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Determination of Daptomycin on Primesep 100 column | SIELC Technologies [sielc.com]
- 11. Transcriptional regulation of the daptomycin gene cluster in Streptomyces roseosporus by an autoregulator, AtrA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Daptomycin's Potency Unveiled: An In-depth Analysis of its Activity Against Clinical Isolates
A Technical Guide for Researchers and Drug Development Professionals
Daptomycin continues to be a critical therapeutic option in an era of escalating antimicrobial resistance. This guide provides a comprehensive overview of daptomycin's spectrum of activity against a range of clinically significant Gram-positive pathogens, details the methodologies for its susceptibility testing, and illustrates its mechanism of action and resistance pathways.
In Vitro Susceptibility of Gram-Positive Isolates to Daptomycin
Daptomycin demonstrates potent in vitro activity against a wide array of Gram-positive bacteria, including strains resistant to other classes of antibiotics.[1][2][3] The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, showcasing daptomycin's efficacy against key clinical isolates.
Table 1: Daptomycin Activity against Staphylococcus aureus
| Organism | Resistance Profile | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| S. aureus | Methicillin-Resistant (MRSA) | 755 | 0.5 | 1 | ≤0.125-2 | [4] |
| S. aureus | Methicillin-Resistant (MRSA) | 141 | - | 0.5 | - | [5] |
| S. aureus | Methicillin-Resistant (MRSA) | 98 | 0.38 | 0.75 | 0.125-1.0 | [6] |
| S. aureus | Methicillin-Resistant (MRSA) | 38 | 0.25 | 0.5 | 0.03-0.5 | [7] |
| S. aureus | Vancomycin-Intermediate (VISA) | - | - | - | 0.5-4 | [8] |
| S. aureus | Hetero-VISA (hVISA) | - | - | - | 0.19-1.0 | [6] |
Table 2: Daptomycin Activity against Coagulase-Negative Staphylococci (CoNS)
| Organism | Resistance Profile | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| CoNS | - | 431 | - | - | ≤0.125-1 | [4] |
| CoNS | Methicillin-Resistant | 44 | - | - | - | [9] |
| CoNS | Methicillin-Susceptible | 51 | - | - | - | [9] |
Table 3: Daptomycin Activity against Enterococcus Species
| Organism | Resistance Profile | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Enterococcus faecalis | Vancomycin-Susceptible | - | 0.5 | 1 | - | [10] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | - | - | - | - | [11] |
| Enterococcus faecium | Vancomycin-Susceptible | - | 1 | 2 | - | [10] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 48 | 1 | 1.5 | 0.38-4 | [12] |
| Enterococcus spp. | - | >90% susceptible | - | - | - | [13] |
Table 4: Daptomycin Activity against Streptococcus Species
| Organism | Resistance Profile | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Streptococcus agalactiae | - | 63 | - | 0.5 | [5] |
| Streptococcus spp. | Penicillin-Susceptible & Resistant | - | ≤0.12 | 0.25 | [2] |
Experimental Protocols for Daptomycin Susceptibility Testing
Accurate determination of daptomycin MICs is crucial for clinical decision-making. The in vitro activity of daptomycin is highly dependent on the presence of physiological concentrations of free calcium ions.[3][10][14] Therefore, standard susceptibility testing methods must be supplemented with calcium.
Broth Microdilution Method (CLSI/EUCAST Reference Method)
This method is considered the gold standard for determining daptomycin MICs.
1. Media Preparation:
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Supplement the broth with calcium chloride (CaCl₂) to achieve a final free calcium ion concentration of 50 mg/L.[1][4][15] It is critical to verify the final calcium concentration.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in the calcium-supplemented CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Inoculation and Incubation:
-
Dispense the appropriate volume of the final inoculum into each well of a microtiter plate containing serial twofold dilutions of daptomycin.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for staphylococci and 20-24 hours for enterococci.
4. Interpretation:
-
The MIC is the lowest concentration of daptomycin that completely inhibits visible growth.
Gradient Diffusion Method (Etest)
The Etest provides a continuous gradient of daptomycin on a plastic strip.
1. Media and Plate Preparation:
-
Use Mueller-Hinton Agar (MHA) plates. The calcium content of the agar is crucial. Some manufacturers produce MHA with consistent calcium levels suitable for daptomycin testing.[16][17]
-
Ensure the agar surface is dry before inoculation.
2. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
3. Strip Application and Incubation:
-
Allow the inoculated plate to dry for 5-15 minutes.
-
Aseptically apply the daptomycin Etest strip to the agar surface.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for staphylococci and 20-24 hours for enterococci.
4. Interpretation:
-
Read the MIC at the point where the elliptical zone of inhibition intersects the MIC scale on the strip. Hazy growth within the ellipse should be read where it becomes significant.
Visualizing Daptomycin's Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the key pathways of daptomycin's action and the mechanisms by which bacteria develop resistance.
The bactericidal activity of daptomycin is initiated by its binding to calcium ions, forming a complex that inserts into the bacterial cell membrane, primarily at phosphatidylglycerol-rich regions.[7][18][19] This leads to oligomerization, pore formation, and subsequent membrane depolarization through potassium ion efflux.[19][20] The resulting disruption of cellular processes, including DNA, RNA, and protein synthesis, ultimately leads to bacterial cell death.[19][21]
Resistance to daptomycin is multifactorial and often involves mutations in genes that regulate the cell envelope.[9][22] A primary mechanism is electrostatic repulsion of the positively charged daptomycin-calcium complex, often mediated by mutations in the mprF gene, which leads to an increase in positively charged lysyl-phosphatidylglycerol in the cell membrane.[22] Other mechanisms include alterations in membrane fluidity and composition due to mutations in two-component regulatory systems like yycFG/walKR and genes involved in phospholipid metabolism such as cls.[9][22][23] Cell wall thickening can also contribute to resistance by trapping the drug.
The standardized workflow for determining daptomycin susceptibility begins with the preparation of a standardized inoculum from a pure culture of the clinical isolate. A testing method, either the reference broth microdilution or an alternative such as the gradient diffusion Etest, is then chosen. Following appropriate incubation, the MIC is determined and interpreted according to established clinical breakpoints from bodies like CLSI or EUCAST.[11][24]
References
- 1. sfda.gov.sa [sfda.gov.sa]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. EUCAST: News [eucast.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Mechanisms of Drug Resistance: Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST: Guidance Documents [eucast.org]
- 11. Development of Daptomycin Susceptibility Breakpoints for Enterococcus faecium and Revision of the Breakpoints for Other Enterococcal Species by the Clinical and Laboratory Standards Institute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EUCAST: Daptomycin in endocarditis and bloodstream infections caused by enterococci - revised [eucast.org]
- 13. researchgate.net [researchgate.net]
- 14. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 15. journals.asm.org [journals.asm.org]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. seq.es [seq.es]
- 24. MR06 | Daptomycin Breakpoints for Enterococci [clsi.org]
Daptomycin Derivatives: A Technical Deep Dive into Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4] Its unique mechanism of action, which involves the disruption of the bacterial cell membrane's function, makes it a critical last-resort therapeutic.[5][6] However, the emergence of daptomycin-resistant strains necessitates the development of novel derivatives with improved efficacy and expanded clinical utility.[7][8] This technical guide provides an in-depth overview of the early-stage research on daptomycin derivatives, focusing on their synthesis, structure-activity relationships (SAR), mechanisms of action, and preclinical evaluation.
Synthesis of Daptomycin Derivatives
The complex structure of daptomycin, a 13-amino acid cyclic lipodepsipeptide with a decanoyl fatty acid tail, presents significant synthetic challenges.[1][9] Early-stage research has explored several strategies to generate novel analogs, including total chemical synthesis, semi-synthetic modifications, and biosynthetic engineering.
Total synthesis, often employing solid-phase peptide synthesis (SPPS), has been instrumental in creating a variety of daptomycin analogs with modifications at different positions.[1][3][10] This approach allows for precise control over the amino acid sequence and the incorporation of non-natural amino acids. Chemoenzymatic synthesis has also been utilized, combining the flexibility of chemical synthesis with the specificity of enzymatic reactions to introduce modifications, such as prenylation of the tryptophan residue.[7]
Combinatorial biosynthesis represents another powerful technique for generating novel daptomycin derivatives.[11][12] This method involves the genetic engineering of the nonribosomal peptide synthetase (NRPS) machinery responsible for daptomycin production in Streptomyces roseosporus.[12] By exchanging modules or subunits of the NRPS, researchers can create a library of new lipopeptides with altered amino acid cores.[11][12]
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to understand the relationship between the chemical structure of daptomycin derivatives and their antibacterial activity. These studies have revealed several key structural features crucial for its function.
The N-terminal fatty acid tail is essential for the antibacterial activity of daptomycin, playing a critical role in its interaction with the bacterial membrane. Modifications to the length and branching of this lipid tail can significantly impact potency.
The peptide core and its specific amino acid residues are also vital. The integrity of the cyclic depsipeptide ring is necessary for activity. Specific amino acid residues have been identified as critical for calcium binding and the overall conformation of the molecule. For instance, the (2S, 3R) 3-methyl glutamic acid (mGlu) at position 12 has been shown to be important for antibacterial activity.[13] Studies involving substitutions at various positions, such as positions 8 and 11, have shown that while some modifications are tolerated, others lead to a significant loss of activity.[4][14] For example, substitutions with cationic residues at positions 8 and 11 have yielded derivatives with comparable or even superior activity against certain bacterial strains.[4][14]
The tryptophan residue at position 13 (Trp13) has been a key target for modification. Alkylation at different positions of the indole ring of tryptophan has been shown to modulate the potency of daptomycin analogs, with some derivatives exhibiting significantly improved activity against daptomycin-resistant strains.[7]
Mechanism of Action of Daptomycin and its Derivatives
The bactericidal effect of daptomycin is initiated by a calcium-dependent binding to the bacterial cell membrane.[5][15][16] This interaction is facilitated by the presence of phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[15][17]
Upon binding, daptomycin molecules are thought to oligomerize within the membrane.[5][15] This aggregation leads to a disruption of the membrane's integrity, causing the formation of ion channels or pores.[15] The subsequent leakage of essential ions, particularly potassium, results in rapid membrane depolarization and the dissipation of the membrane potential.[15][16] This ultimately leads to the cessation of DNA, RNA, and protein synthesis, culminating in bacterial cell death.[5][16]
The proposed mechanism of action for many daptomycin derivatives follows a similar pathway, with structural modifications influencing the efficiency of membrane binding, oligomerization, and ion channel formation.
Diagram of the Proposed Mechanism of Action of Daptomycin
Caption: Proposed mechanism of action of daptomycin.
Preclinical Data on Daptomycin Derivatives
The antibacterial activity of novel daptomycin derivatives is primarily assessed through the determination of their minimum inhibitory concentrations (MICs) against a panel of clinically relevant Gram-positive pathogens.
| Derivative/Modification | Target Organism | MIC (µg/mL) | Fold Change vs. Daptomycin | Reference |
| Daptomycin | S. aureus (MRSA) | 0.5 | - | [1] |
| Compound 49 (methylated derivative) | S. aureus (MRSA) | - | - | [1] |
| N1-alkylated Trp13 analog | S. aureus (Dap-R) | - | 2-80x improvement | [7] |
| C5-alkylated Trp13 analog | E. faecalis (Dap-R) | - | 2-80x improvement | [7] |
| Cationic residue at pos. 8/11 | B. subtilis | Lower than Daptomycin | - | [4][14] |
| mGln substitution at pos. 12 | S. aureus | - | - | [13] |
| eGlu substitution at pos. 12 | S. aureus | - | - | [13] |
Note: This table is a representative summary. Specific MIC values and fold changes can vary depending on the specific derivative and bacterial strain tested. "-" indicates data was mentioned but specific values were not easily extractable from the provided search snippets.
In vivo efficacy of promising derivatives is often evaluated in animal models, such as the neutropenic murine thigh infection model or the Galleria mellonella (wax worm) larvae model.[1][18][19] These studies provide crucial information on the pharmacokinetic and pharmacodynamic properties of the compounds, including parameters like half-life, protein binding, and the peak concentration to MIC ratio (Cmax/MIC), which are important predictors of clinical success.[18][19] For instance, one study showed that a methylated daptomycin derivative, compound 49, could protect G. mellonella larvae from S. aureus infection.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standardized broth microdilution method is typically used to determine the MIC of daptomycin derivatives.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. For daptomycin and its derivatives, the broth is supplemented with calcium to a final concentration of 50 µg/mL.[8][20]
-
Preparation of Antibiotic Dilutions: The daptomycin derivative is serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Efficacy in a Murine Thigh Infection Model
This model is used to assess the in vivo activity of daptomycin derivatives.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[18][19]
-
Infection: The thigh muscles of the neutropenic mice are injected with a standardized inoculum of the test bacterium (e.g., S. aureus or S. pneumoniae).[18][19]
-
Treatment: At a specified time post-infection, mice are treated with the daptomycin derivative, typically via subcutaneous or intravenous administration, at various dosing regimens.[18][19]
-
Assessment of Bacterial Burden: At the end of the treatment period, mice are euthanized, and the thigh muscles are homogenized. The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate on appropriate agar plates.
-
Data Analysis: The efficacy of the treatment is determined by comparing the bacterial burden in the treated groups to that in the untreated control group.
Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo efficacy testing in a murine thigh infection model.
Conclusion
Early-stage research on daptomycin derivatives has provided valuable insights into the structural requirements for potent antibacterial activity. Through a combination of innovative synthetic strategies and comprehensive preclinical evaluation, researchers are making significant strides in the development of next-generation lipopeptide antibiotics. The continued exploration of novel modifications to the daptomycin scaffold holds great promise for overcoming the challenge of antibiotic resistance and providing new therapeutic options for the treatment of serious Gram-positive infections.
References
- 1. Establishing the Structure–Activity Relationship of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Highly Active Derivatives of Daptomycin by Assessing the Effect of Amino Acid Substitutions at Positions 8 and 11 on a Daptomycin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daptomycin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Chemoenzymatic synthesis of daptomycin analogs active against daptomycin-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical experience with daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multifunctional Pharmaceutical Effects of the Antibiotic Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 11. pnas.org [pnas.org]
- 12. Combinatorial biosynthesis of novel antibiotics related to daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship of daptomycin analogues with substitution at (2S, 3R) 3-methyl glutamic acid position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Daptomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 17. mdpi.com [mdpi.com]
- 18. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo pharmacodynamic activity of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro activities of daptomycin (LY146032) and paldimycin (U-70,138F) against anaerobic gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Daptomycin's Dichotomy: A Technical Guide to its Bactericidal and Bacteriostatic Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive exploration of the bactericidal and, to a lesser extent, bacteriostatic properties of daptomycin, a cyclic lipopeptide antibiotic of last resort for severe Gram-positive infections. This document will delve into the molecular mechanisms, quantitative data, and detailed experimental protocols to provide a thorough understanding for professionals in the field of antimicrobial research and development.
The Molecular Blueprint of a Potent Antibiotic
Daptomycin's unique structure is intrinsically linked to its powerful bactericidal activity. It is a cyclic lipopeptide composed of a thirteen-amino-acid core and a decanoyl fatty acid tail. A critical feature of its activity is its dependence on physiological concentrations of calcium ions. The binding of calcium induces a conformational change in the daptomycin molecule, which is a prerequisite for its interaction with the bacterial cell membrane.
The Bactericidal Cascade: A Step-by-Step Annihilation
Daptomycin's primary mechanism of action is a rapid, concentration-dependent bactericidal process that targets the bacterial cell membrane. This process can be dissected into a series of sequential events that culminate in cell death.
Step 1: Calcium-Mediated Membrane Targeting and Insertion
In the presence of calcium, daptomycin undergoes a conformational shift that facilitates its binding to the bacterial cell membrane.[1] This interaction is not random; daptomycin specifically targets membranes rich in phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[2][3][4] The lipid tail of daptomycin then inserts into the membrane bilayer.[5]
References
- 1. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of Daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Daptomycin In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro susceptibility testing of daptomycin, a critical cyclic lipopeptide antibiotic. Accurate determination of daptomycin's minimum inhibitory concentration (MIC) is essential for clinical efficacy and is notably dependent on the physiological concentration of calcium ions in the testing medium. This document outlines the standardized methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
The Critical Role of Calcium
Daptomycin's mechanism of action involves a calcium-dependent insertion into the bacterial cell membrane, leading to rapid depolarization and cell death.[1][2] Consequently, the in vitro activity of daptomycin is significantly influenced by the calcium concentration in the test medium.[2][3][4] For reliable and clinically relevant susceptibility testing, it is imperative to supplement the growth media with calcium to a final concentration that mimics physiological levels in human plasma.[2][5]
Recommended Testing Methodologies
The recommended methods for determining daptomycin susceptibility are broth microdilution (BMD) and the Etest® (bioMérieux). Agar dilution is not recommended due to the difficulty in standardizing calcium concentrations in agar.[5] While disk diffusion has been used historically, it has proven unreliable for detecting some non-susceptible strains and the breakpoints were removed from the CLSI M100 standard in 2006.[1][6]
Quantitative Data Summary
Table 1: CLSI and EUCAST Breakpoints for Daptomycin
| Organism Group | CLSI MIC Breakpoints (µg/mL) | EUCAST MIC Breakpoints (µg/mL) |
| Staphylococcus aureus | ≤1 (S) | ≤1 (S) |
| Streptococcus spp. (Groups A, B, C, G, excluding S. pneumoniae) | ≤1 (S) | ≤1 (S) |
| Enterococcus faecalis (and other non-faecium enterococci) | ≤2 (S), 4 (I), ≥8 (R) | |
| Enterococcus faecium | ≤4 (SDD)c, ≥8 (R) |
(S) Susceptible, (I) Intermediate, (R) Resistant, (SDD) Susceptible-Dose Dependent. Data compiled from multiple sources.[5][7][8][9][10] c The SDD breakpoint for E. faecium is based on a higher dosage regimen of 8-12 mg/kg/day.[7][11]
Table 2: Quality Control (QC) Ranges for Daptomycin Susceptibility Testing
| Quality Control Strain | Method | Acceptable QC Range (µg/mL or mm) |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.12 - 1 µg/mL |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 1 - 4 µg/mL |
| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution | 0.06 - 0.5 µg/mL |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion (30 µg) | 20 - 26 mm |
Data compiled from multiple sources.[12][13]
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) Method
This is the reference method recommended by both CLSI and EUCAST for determining daptomycin MICs.[2][5]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Daptomycin analytical powder
-
Calcium chloride (CaCl₂) solution (e.g., 0.1 M)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline (0.85%) or broth
-
Incubator (35 ± 2°C)
Procedure:
-
Media Preparation: Prepare CAMHB according to the manufacturer's instructions. Crucially, supplement the broth with CaCl₂ to achieve a final physiological concentration of free calcium ions of 50 µg/mL (50 mg/L).[1][2][3][5][14] For testing streptococci, the media can be supplemented with 2-5% lysed horse blood.[5]
-
Daptomycin Stock Solution: Prepare a stock solution of daptomycin of known concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of daptomycin in the calcium-supplemented CAMHB directly in the microtiter plates. The typical concentration range tested is 0.015 to 16 µg/mL.[3]
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized inoculum in the calcium-supplemented CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
Incubation: Incubate the inoculated plates at 35 ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of daptomycin that completely inhibits visible growth of the organism.
Workflow for Broth Microdilution (BMD) Method
Caption: Workflow for Daptomycin Broth Microdilution.
Protocol 2: Etest® Method
The Etest® is a gradient diffusion method that provides a direct MIC value. Daptomycin Etest® strips are specially formulated to contain a constant level of calcium throughout the daptomycin gradient.[2]
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Daptomycin Etest® strips
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile swabs
-
Sterile saline (0.85%)
-
Incubator (35 ± 2°C)
Procedure:
-
Media Quality Control: The calcium content in MHA can be variable between manufacturers and lots.[3][15] It is recommended to use MHA with a calcium concentration of >20 mg/L.[3] Quality control testing with appropriate strains can help identify media with insufficient calcium.[3]
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.[12]
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.[12][16]
-
Drying: Allow the inoculated plate to dry for 3-5 minutes at room temperature with the lid slightly ajar.[12]
-
Etest® Strip Application: Using sterile forceps, apply the daptomycin Etest® strip to the center of the agar surface. Ensure the strip is in complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1][12] For some organisms, incubation may be extended to 24 hours.[17]
-
Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the Etest® strip.
Workflow for Etest® Method
Caption: Workflow for Daptomycin Etest® Method.
Signaling Pathways and Logical Relationships
The relationship between calcium concentration and daptomycin activity is a critical logical relationship in susceptibility testing. Inaccurate calcium levels can lead to erroneous MIC results, potentially impacting clinical decisions.
Logical Relationship of Calcium and Daptomycin Activity
Caption: Impact of Calcium on Daptomycin MIC Results.
References
- 1. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 3. academic.oup.com [academic.oup.com]
- 4. Resistance Studies with Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfda.gov.sa [sfda.gov.sa]
- 6. journals.asm.org [journals.asm.org]
- 7. Development of Daptomycin Susceptibility Breakpoints for Enterococcus faecium and Revision of the Breakpoints for Other Enterococcal Species by the Clinical and Laboratory Standards Institute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MR06 | Daptomycin Breakpoints for Enterococci [clsi.org]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. en.iacld.com [en.iacld.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Liofilchem® Daptomycin DAP, Antimicrobial Susceptibility Discs, 30 µg | LabMart Limited [labmartgh.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Systematic Evaluation of Commercial Susceptibility Testing Methods for Determining the In Vitro Activity of Daptomycin versus Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Daptomycin susceptibility tests: interpretive criteria, quality control, and effect of calcium on in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asm.org [asm.org]
- 17. biomerieux-jp.net [biomerieux-jp.net]
Application Notes: Utilizing Daptomycin in Preclinical Animal Models of Bacterial Infection
Daptomycin is a cyclic lipopeptide antibiotic crucial for treating infections caused by Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4] Its unique mechanism of action involves the calcium-dependent insertion into the bacterial cell membrane, leading to rapid depolarization, ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death without lysis.[5] Preclinical animal models are indispensable for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and in vivo efficacy of daptomycin against these challenging pathogens. These models allow researchers to simulate human infections and determine optimal dosing strategies to maximize therapeutic success and minimize the development of resistance.[5][6]
These notes provide an overview of key quantitative data and detailed protocols for commonly used animal models in daptomycin research.
Quantitative Data Summary
The following tables summarize the pharmacokinetic, pharmacodynamic, and efficacy data for daptomycin across various animal models of infection.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Daptomycin in Animal Models
| Parameter | Animal Model | Value | Bacterial Strain | Reference |
| Half-life (t½) | Neutropenic Mouse (Infected) | ~1.8 hours | S. aureus | [7][8] |
| Rat | 1.58 ± 0.23 hours | N/A | [9] | |
| Protein Binding | Mouse Serum | 90% - 92.5% | S. aureus | [7][8] |
| Rat Serum | 89.3% | N/A | [9] | |
| Key PD Parameter | Murine Thigh Model | AUC/MIC Ratio | S. aureus | [7][8][10] |
| 50% Effective Dose (ED₅₀) | Murine Thigh Model | 3.7 mg/kg (single i.p. dose) | S. aureus | [7][8] |
| Stasis Dose | Murine Thigh Model | 7.1 mg/kg (single i.p. dose) | S. aureus | [7][8] |
| Skin Tissue Penetration (AUCskin/fAUCplasma) | Rat | 1.3 | N/A | [9] |
Table 2: Efficacy of Daptomycin in Various Animal Infection Models
| Animal Model | Bacterial Strain | Daptomycin Regimen | Key Findings | Reference |
| Murine Hematogenous Pulmonary Infection | MRSA | 50 mg/kg i.p. | Improved survival (P < 0.001); Decreased lung abscesses and bacteria (P < 0.01) | [11][12][13] |
| Rat Burn Wound Infection | MRSA (ATCC 43300) | 50 mg/kg/day i.p. | Reduced bacterial load from ~10⁷ to ~10³ CFU/g (P < 0.01); Improved wound healing and collagen scores | [1] |
| Rabbit Keratitis | MRSA | 50 mg/mL topical drops | Significantly reduced bacterial load, comparable to vancomycin | [14] |
| Murine Thigh Infection | S. aureus | Dose-ranging (0.1-200 mg/kg) | Exhibited a dose-dependent bactericidal effect | [7][8] |
Detailed Experimental Protocols
The following are detailed methodologies for key animal model experiments involving daptomycin.
Protocol 1: Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy and pharmacodynamics of antibiotics against localized deep-seated infections.[7][8]
1. Animal Preparation and Induction of Neutropenia:
- Use female ICR/Swiss mice (or similar strain), weighing approximately 24-26 grams.[7]
- Induce neutropenia by administering cyclophosphamide intraperitoneally (i.p.). A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection. This renders the mice neutropenic for approximately 5 days.
2. Bacterial Inoculation:
- Prepare an inoculum of the desired S. aureus strain (e.g., ATCC 29213).[7]
- Two hours before initiating antibiotic therapy, inject 0.1 mL of the bacterial suspension (typically 10⁵ CFU) intramuscularly (i.m.) into each posterior thigh muscle of the mice.[7]
3. Daptomycin Administration:
- Prepare daptomycin solutions in sterile saline.
- Administer the predetermined dose of daptomycin via the desired route (e.g., intraperitoneally or subcutaneously) at specified time points (e.g., 2 hours post-infection for single-dose studies).[7] Doses can range from 1 mg/kg to over 100 mg/kg depending on the study's objective (e.g., dose-response, dose fractionation).[7]
4. Sample Collection and Processing:
- At a defined endpoint (e.g., 24 hours post-treatment), euthanize the mice via an approved method (e.g., CO₂ asphyxiation).[7]
- Aseptically dissect both posterior thigh muscles.[7]
- Weigh the tissue and homogenize it in a fixed volume of sterile normal saline (e.g., 9 times the tissue weight).[7]
5. Quantification of Bacterial Load:
- Perform serial dilutions of the tissue homogenate in sterile saline.
- Plate the dilutions onto an appropriate agar medium (e.g., Tryptic Soy Agar).
- Incubate the plates at 37°C for 18-24 hours.
- Count the colonies to determine the number of colony-forming units (CFU) per gram of thigh tissue. The final bacterial density is typically expressed in log₁₀ CFU/g.[7]
Protocol 2: Murine Hematogenous Pulmonary Infection Model
This model simulates bloodstream infections that lead to secondary lung infections, such as septic pulmonary emboli.[11][13]
1. Animal and Bacterial Preparation:
- Use specific-pathogen-free male mice (e.g., BALB/c), 6-8 weeks old.
- Culture an MRSA strain to the mid-logarithmic growth phase. Prepare the inoculum in sterile saline.
2. Infection Induction:
- Inject a bacterial suspension (e.g., 1 x 10⁸ CFU in 0.1 mL) into the lateral tail vein of each mouse to induce bacteremia and subsequent hematogenous lung infection.[11]
3. Daptomycin Treatment:
- At a set time post-infection (e.g., 24 hours), begin the treatment regimen.
- Administer daptomycin (e.g., 50 mg/kg) or a control (e.g., vancomycin or saline) intraperitoneally.[11] Treatment can be administered once or multiple times (e.g., twice daily) for a specified duration (e.g., 4 days).
4. Efficacy Assessment:
- Survival Study: Monitor the mice daily for a set period (e.g., 14 days) and record mortality to generate survival curves.[11]
- Bacterial Load Quantification: At the end of the treatment period, euthanize a cohort of mice. Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions for CFU plating and counting, as described in Protocol 1.[11]
- Histopathology: Fix lung tissues in formalin, embed in paraffin, section, and stain (e.g., with hematoxylin and eosin) to assess the number and size of abscesses.[11]
Protocol 3: Rat Burn Wound Infection Model
This model is used to evaluate the efficacy of topical or systemic antibiotics in treating infections of severe thermal injuries.[1][2]
1. Animal Preparation and Burn Injury:
- Use male Wistar rats (or a similar strain). Anesthetize the animals.
- Shave a paraspinal area on the back of each rat.
- Induce two full-thickness burns by applying a copper bar (pre-heated in boiling water) to the shaved skin for a specified duration (e.g., 10 seconds).[1][2]
2. Wound Inoculation:
- Immediately after injury, place a small sterile gauze over each burn.
- Inoculate the gauze with a high concentration of MRSA (e.g., 5 x 10⁷ CFU).[1][2]
3. Treatment Administration:
- Divide the rats into groups: uninfected controls, infected untreated controls, and infected groups treated with daptomycin or a comparator antibiotic (e.g., teicoplanin).[1]
- Administer treatment systemically (e.g., intraperitoneally at 50 mg/kg/day) starting at a defined time post-infection (e.g., 2 hours).[1]
4. Outcome Measures:
- Quantitative Culture: After the treatment period, euthanize the animals and excise the burn tissue. Homogenize the tissue and perform CFU counts to determine the bacterial load per gram of tissue.[1]
- Histological Evaluation: Analyze tissue sections for markers of wound healing, such as re-epithelialization, granulation tissue formation, and collagen deposition.[1]
- Immunohistochemistry: Assess the expression of wound healing markers like epidermal growth factor receptor (EGFR) and fibroblast growth factor 2 (FGF-2).[1]
Visualizations: Workflows and Mechanisms
Caption: Workflow for the Neutropenic Murine Thigh Infection Model.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Role of Daptomycin on Burn Wound Healing in an Animal Methicillin-Resistant Staphylococcus aureus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Drug Resistance: Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of daptomycin in a murine thigh model of Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and skin-tissue penetration of daptomycin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In vivo efficacy of daptomycin against methicillin-resistant Staphylococcus aureus in a mouse model of hematogenous pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of daptomycin on experimental methicillin-resistant Staphylococcus aureus keratitis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Daptomycin in Biofilm Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of daptomycin in the study of bacterial biofilms. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to guide researchers in this field.
Introduction to Daptomycin and Biofilms
Daptomycin is a cyclic lipopeptide antibiotic with potent activity against a range of Gram-positive bacteria.[1][2][3] Its unique mechanism of action, which involves the disruption of bacterial cell membrane integrity in a calcium-dependent manner, makes it a valuable agent for studying and combating biofilm-associated infections.[3][4][5] Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which offers protection from environmental stresses and antimicrobial agents.[6][7] Bacteria within biofilms exhibit increased resistance to conventional antibiotics, making biofilm-related infections a significant clinical challenge.[8]
Daptomycin has demonstrated efficacy in preventing the formation of and disrupting existing biofilms of clinically relevant pathogens such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Enterococcus species.[1][9] However, its effectiveness can be strain-dependent and influenced by the biofilm's maturity and composition.[9][10] Combination therapies, pairing daptomycin with other antibiotics like rifampin, ampicillin, or ceftriaxone, have shown synergistic effects in eradicating biofilms.[6][11]
Quantitative Data Summary
The following tables summarize key quantitative data on the activity of daptomycin against bacterial biofilms from various studies.
Table 1: Minimum Biofilm Inhibitory and Eradication Concentrations (MBIC & MBEC) of Daptomycin
| Organism | Strain(s) | Daptomycin MBIC (µg/mL) | Daptomycin MBEC (µg/mL) | Notes | Reference(s) |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 40 | >1024 (Vancomycin) | Daptomycin showed higher antibiofilm activity than vancomycin. | [12] |
| Staphylococcus epidermidis | Clinical Isolate | 80-fold higher than MHIC | - | Encapsulated daptomycin showed enhanced activity. | [12] |
| Enterococcus faecium | 8019 (Daptomycin-susceptible) | >256 | - | Biofilm MICs were 2-8 fold higher than planktonic MICs. | [11] |
| Enterococcus faecium | 5938 (Daptomycin-nonsusceptible) | >256 | - | Biofilm MICs were 2-8 fold higher than planktonic MICs. | [11] |
| Staphylococcus aureus (MRSA) | Wild Type | - | 2.5 | Elasnin showed superior activity against daptomycin-resistant MRSA biofilms. | [13] |
| Staphylococcus aureus (MRSA) | Daptomycin-Resistant | - | 0.625 (Elasnin) | Elasnin demonstrated enhanced eradication of daptomycin-resistant biofilms. | [13] |
Table 2: Efficacy of Daptomycin in Combination Therapies Against Biofilms
| Organism | Strain(s) | Combination | Effect | Log Reduction (CFU/cm²) | Reference(s) |
| Enterococcus faecium | 8019 | Daptomycin + Ampicillin | Synergy | 3.0 ± 0.6 | [11] |
| Enterococcus faecalis | 6981 | Daptomycin + Rifampin | Synergy, Bactericidal | 3.0 ± 0.2 | [11] |
| Enterococcus faecalis | 7808 | Daptomycin + Ceftriaxone | Synergy | 3.4 ± 0.4 | [11] |
| Staphylococcus aureus (MSSA) | SH1000 | Daptomycin + Clarithromycin | Synergy | Reached limit of detection at 72h | [6] |
| Staphylococcus aureus (MRSA) | N315 | Daptomycin + Rifampin | Synergy, Bactericidal | Reached limit of detection at 72h | [6] |
| Staphylococcus aureus (MRSA) | BCB8 | Daptomycin + Rifampin | Synergy | ~1-2 log reduction before regrowth with daptomycin alone; combination increased cell death. | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol is adapted from methodologies described for assessing the efficacy of antimicrobials against biofilms.[14][15][16]
Materials:
-
Calgary Biofilm Device (e.g., 96-well plate with corresponding peg lid)[14]
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with 1% glucose)
-
Daptomycin stock solution
-
Sterile 96-well microtiter plates
-
Phosphate-buffered saline (PBS)
-
Plate shaker
-
Humidified incubator
-
Sonicator and vortex mixer (for recovery plate)
-
Viability stain (e.g., resazurin, tetrazolium salt like WST-8) or agar plates for CFU counting
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the bacterial strain. Dilute the culture in fresh growth medium to the desired starting concentration (e.g., 10^5 - 10^7 CFU/mL).
-
Biofilm Formation:
-
Antibiotic Challenge:
-
Prepare serial dilutions of daptomycin in a new 96-well plate. Remember to supplement the medium with physiological concentrations of calcium (typically 50 mg/L) as daptomycin's activity is calcium-dependent.[18]
-
Carefully remove the peg lid from the biofilm growth plate and gently rinse the pegs with PBS to remove planktonic cells.
-
Transfer the peg lid to the plate containing the daptomycin dilutions.
-
Incubate for the desired exposure time (e.g., 24 hours) at 37°C.
-
-
Biofilm Eradication Assessment:
-
After incubation, rinse the peg lid again with PBS to remove residual antibiotic.
-
Transfer the peg lid to a "recovery plate" containing fresh growth medium.
-
Dislodge the biofilm from the pegs by sonication and vortexing.
-
The MBEC is the minimum concentration of daptomycin that prevents bacterial regrowth from the treated biofilm.[14] This can be assessed visually, by measuring optical density, or by plating the sonicated suspension for CFU counting.
-
Protocol 2: Checkerboard Synergy Assay for Biofilms
This protocol determines the synergistic, additive, indifferent, or antagonistic effects of daptomycin in combination with another antimicrobial agent against biofilms.[19][20]
Materials:
-
Biofilm-covered peg lid (prepared as in Protocol 1)
-
Daptomycin stock solution
-
Second antimicrobial agent stock solution
-
Sterile 96-well microtiter plates
-
Appropriate growth medium with calcium supplementation
-
Plate reader or viability stain
Procedure:
-
Prepare Checkerboard Plate: In a 96-well plate, prepare a checkerboard layout of the two antimicrobial agents. Daptomycin is serially diluted along the rows, and the second agent is serially diluted along the columns.
-
Antibiotic Challenge:
-
Rinse the biofilm-covered peg lid with PBS.
-
Transfer the lid to the prepared checkerboard plate.
-
Incubate for 24 hours at 37°C.
-
-
Data Analysis:
-
Assess biofilm viability in each well as described in the MBEC protocol.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for the biofilm (Fractional Biofilm Eradication Concentration Index - FBECI). The formula is: FBECI = (MBEC of Drug A in combination / MBEC of Drug A alone) + (MBEC of Drug B in combination / MBEC of Drug B alone)
-
Interpret the results: ≤ 0.5 = Synergy; > 0.5 to 1 = Additive; > 1 to 4 = Indifference; > 4 = Antagonism.[21]
-
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) of Daptomycin-Treated Biofilms
CLSM allows for the visualization of biofilm structure and the effect of daptomycin on cell viability in situ.[22]
Materials:
-
Biofilms grown on a suitable surface for microscopy (e.g., glass-bottom dishes, flow cells).
-
Daptomycin solution.
-
Fluorescent stains for live/dead cell differentiation (e.g., SYTO 9 and propidium iodide).
-
Confocal microscope.
Procedure:
-
Biofilm Cultivation: Grow biofilms on a surface compatible with CLSM imaging.
-
Daptomycin Treatment: Treat the mature biofilms with the desired concentration of daptomycin for a specified duration.
-
Staining: Gently rinse the biofilms and stain with a live/dead staining kit according to the manufacturer's instructions.
-
Imaging:
Visualizations
Daptomycin's Mechanism of Action on the Bacterial Cell Membrane
Caption: Daptomycin's mechanism of action on the bacterial cell membrane.
Experimental Workflow for MBEC Assay
Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 4. Effect of daptomycin and vancomycin on Staphylococcus epidermidis biofilms: An in vitro assessment using fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activities of High-Dose Daptomycin, Vancomycin, and Moxifloxacin Alone or in Combination with Clarithromycin or Rifampin in a Novel In Vitro Model of Staphylococcus aureus Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Impact of Antibiotics for the Treatment of Pseudomonas aeruginosa Biofilm Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Activity of daptomycin on biofilms produced on a plastic support by Staphylococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of daptomycin- and vancomycin-loaded poly-epsilon-caprolactone microparticles against mature staphylococcal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. emerypharma.com [emerypharma.com]
- 15. Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. innovotech.ca [innovotech.ca]
- 17. preprints.org [preprints.org]
- 18. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis [mdpi.com]
- 19. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 23. Real-time multimodal imaging of daptomycin action on the cell wall of adherent Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Determining Daptomycin Dosage for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for determining the appropriate dosage of daptomycin in in vitro experiments. Accurate dosage determination is crucial for obtaining reliable and reproducible results in antimicrobial susceptibility testing and research on daptomycin's mechanism of action.
Introduction to Daptomycin
Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action involves a calcium-dependent binding to the bacterial cell membrane, leading to membrane depolarization, ion leakage, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing cell death.[1][2] A critical factor in the in vitro activity of daptomycin is the supplementation of the growth medium with physiological concentrations of calcium ions (Ca²⁺).[3][4][5]
Data Presentation: Daptomycin Susceptibility Ranges
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) ranges for daptomycin against key Gram-positive pathogens. These values are essential for designing experiments and interpreting results.
Table 1: Daptomycin MIC and MBC Ranges for Staphylococcus aureus
| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | MBC (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.5 | 0.125 - 1.0 | Generally ≤1 |
| Methicillin-Resistant S. aureus (MRSA) | 0.38 - 0.5 | 0.75 - 1.0 | 0.03 - 2.0 | Generally at or one to two-fold higher than MIC[6][7] |
| Vancomycin-Intermediate S. aureus (VISA) | 1.0 | 2.0 | 0.5 - 4.0 | Up to 4.0[7] |
Data compiled from multiple sources.[6][7][8][9]
Table 2: Daptomycin MIC and MBC Ranges for Enterococcus faecalis and Enterococcus faecium
| Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | MBC (µg/mL) |
| Enterococcus faecalis | 1.0 | 2.0 | 0.25 - 4.0 | Variable, can be significantly higher than MIC |
| Enterococcus faecium | 2.0 | 4.0 | 0.5 - 8.0 | Often demonstrates tolerance (MBC/MIC ratio ≥32) |
Data compiled from multiple sources.[10][11][12][13]
Experimental Protocols
Preparation of Daptomycin Stock Solution
This protocol describes the preparation of a daptomycin stock solution for use in in vitro susceptibility testing.
Materials:
-
Daptomycin powder
-
Sterile, deionized water or 0.9% saline
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculation: Determine the required volume of solvent to achieve a desired stock concentration (e.g., 10 mg/mL or 1280 µg/mL).
-
Weighing: Aseptically weigh the required amount of daptomycin powder in a sterile microcentrifuge tube or on sterile weighing paper.
-
Dissolution: Transfer the powder to a sterile conical tube. Add the calculated volume of sterile deionized water or 0.9% saline.
-
Mixing: Gently vortex the solution until the daptomycin is completely dissolved. Avoid vigorous shaking to minimize foaming.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or lower for long-term storage. For short-term use, the stock solution can be stored at 2-8°C for a limited time, as specified by the manufacturer.
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Calcium Chloride (CaCl₂) solution
-
96-well microtiter plates
-
Daptomycin stock solution
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
Procedure:
-
Medium Preparation: Prepare CAMHB supplemented with CaCl₂ to a final concentration of 50 µg/mL of Ca²⁺.[3][4][5]
-
Serial Dilutions: Perform two-fold serial dilutions of the daptomycin stock solution in the Ca²⁺-supplemented CAMHB in the wells of a 96-well plate to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted daptomycin. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of daptomycin that completely inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Determination
This protocol is performed as a continuation of the MIC test.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Sterile pipette tips
Procedure:
-
Subculturing: Following the determination of the MIC, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto a sterile agar plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of daptomycin that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤0.1% survival).
Time-Kill Assay
This assay provides information on the rate of bactericidal activity of daptomycin.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Ca²⁺-supplemented CAMHB
-
Daptomycin stock solution
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in supplemented CAMHB to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Experimental Setup: Prepare flasks containing the bacterial inoculum and different concentrations of daptomycin (e.g., 1x, 2x, 4x, and 8x the MIC). Include a growth control flask without any antibiotic.
-
Incubation: Incubate the flasks in a shaking incubator at 35-37°C.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions in sterile saline and plate onto agar plates to determine the viable colony count (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each daptomycin concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Visualizations
Daptomycin Mechanism of Action
References
- 1. Daptomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 2. Daptomycin - Wikipedia [en.wikipedia.org]
- 3. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 4. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daptomycin Bactericidal Activity and Correlation between Disk and Broth Microdilution Method Results in Testing of Staphylococcus aureus Strains with Decreased Susceptibility to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. fda.gov [fda.gov]
- 12. Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacodynamics of Daptomycin against Enterococcus faecium and Enterococcus faecalis in the Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for assessing Daptomycin synergy with other antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the synergistic activity of daptomycin with other antibiotics against clinically relevant bacteria. The information compiled herein is intended to guide researchers in designing and executing robust in vitro and in vivo synergy studies.
Introduction
Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] To enhance its efficacy, prevent the emergence of resistance, and address challenging infections, daptomycin is often used in combination with other antimicrobial agents.[2][3] Assessing the nature of the interaction between daptomycin and other antibiotics is crucial, and this can range from synergy to indifference (or additivity) to antagonism.[2][4]
This document outlines the most common methodologies for determining daptomycin synergy, including checkerboard microdilution assays and time-kill studies.[1] Additionally, it provides an overview of in vivo models for preclinical evaluation and discusses the mechanistic basis for observed synergistic interactions.
Key Synergistic Combinations
Several antibiotic classes have demonstrated synergistic or additive effects when combined with daptomycin. The most notable combinations are with β-lactams, rifampin, and fosfomycin.
-
Daptomycin + β-Lactams: This combination has shown unexpected synergy against MRSA.[1][5] Mechanistically, β-lactams can induce a reduction in the net positive charge of the bacterial cell surface, which may facilitate the binding of the cationic daptomycin-calcium complex, leading to enhanced antimicrobial activity.[6] This combination has also been associated with improved clinical outcomes in patients with MRSA bloodstream infections.[7]
-
Daptomycin + Rifampin: This combination has been explored for deep-seated infections such as osteomyelitis and those involving biofilms.[5][8][9] While some in vitro studies have shown variable results, with some reporting indifference, in vivo models have often demonstrated enhanced efficacy and a reduced incidence of rifampin resistance.[1][5][8][9][10]
-
Daptomycin + Fosfomycin: In vitro studies have demonstrated a synergistic effect of this combination against VRE and MRSA.[2][11][12][13] The proposed mechanism is similar to that of β-lactams, where fosfomycin-induced disruption of cell wall synthesis leads to a more negative cell surface charge, enhancing daptomycin's activity.[12][14][15] Clinically, the combination has been associated with improved survival rates in patients with VRE bloodstream infections compared to daptomycin monotherapy.[11][16]
Data on Daptomycin Synergy
The following tables summarize the findings from various in vitro synergy studies.
Table 1: Daptomycin Synergy against Staphylococcus aureus
| Combination Agent | Method | Synergy Rate | Indifference/Additive Rate | Antagonism Rate | Reference(s) |
| β-Lactams (various) | Time-Kill/Checkerboard | High (strain-dependent) | Low | Not reported | [6][17][18] |
| Fosfomycin | Checkerboard/Time-Kill | 55.6% | Not specified | Not specified | [2][13] |
| Rifampin | Checkerboard | 75% | 25% | 0% | [8] |
| Rifampin | Time-Kill | Low (one VISA strain) | High | Not reported | [10][19] |
| Gentamicin | Time-Kill | 68% | 32% | 0% | [19] |
Table 2: Daptomycin Synergy against Enterococcus spp.
| Combination Agent | Method | Synergy Rate | Indifference/Additive Rate | Antagonism Rate | Reference(s) |
| Fosfomycin | Not specified | 63.6% | Not specified | Not specified | [2][4] |
| Rifampin | Not specified | 62.8% | 25.6% (indifferent), 10.9% (additive) | 0.7% | [2][4] |
| β-Lactams (various) | MIC reduction/Time-Kill | High (strain-dependent) | Low | Not achieved | [20] |
| Ampicillin | Biofilm Time-Kill | Synergistic | Not specified | Not specified | [21] |
| Ceftriaxone | Biofilm Time-Kill | Synergistic | Not specified | Not specified | [21] |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.[1] It determines the minimal inhibitory concentration (MIC) of each drug alone and in combination.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a daptomycin-antibiotic combination.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Daptomycin and second antibiotic of interest
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic at a concentration at least double the highest concentration to be tested.
-
Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
Serially dilute the first antibiotic (e.g., daptomycin) twofold along the y-axis (rows).
-
Serially dilute the second antibiotic twofold along the x-axis (columns). This results in a matrix of wells with varying concentrations of both drugs.
-
Include a row and a column with serial dilutions of each drug alone to determine their individual MICs.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Inoculate each well (except the sterility control) with the bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Indifference/Additivity: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Checkerboard Assay Workflow
Protocol 2: Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[1]
Objective: To assess the rate and extent of bacterial killing by a daptomycin-antibiotic combination over a 24-hour period.
Materials:
-
Culture tubes or flasks
-
CAMHB
-
Daptomycin and second antibiotic of interest
-
Bacterial inoculum
-
Apparatus for serial dilutions and colony counting
Procedure:
-
Preparation: Prepare a bacterial culture in the logarithmic growth phase and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Experimental Setup: Prepare tubes with the following conditions:
-
Growth control (no antibiotic)
-
Daptomycin alone (at a specified concentration, e.g., 0.5x MIC)
-
Second antibiotic alone (at a specified concentration)
-
Daptomycin and the second antibiotic in combination
-
-
Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
Interpretation of Results:
-
Synergy: A ≥2 log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[9]
-
Indifference: A <2 log10 decrease or a <1 log10 increase in CFU/mL between the combination and its most active single agent.
-
Antagonism: A ≥1 log10 increase in CFU/mL between the combination and its most active single agent.
-
Bactericidal activity: A ≥3 log10 reduction in CFU/mL from the initial inoculum.[21]
Time-Kill Assay Workflow
Mechanistic Insights
The synergy between daptomycin and certain cell wall active agents like β-lactams and fosfomycin is thought to be mediated by changes in the bacterial cell surface.
Proposed Mechanism of Synergy
In Vivo Models
While in vitro tests are essential for initial screening, in vivo models are crucial for evaluating the efficacy of antibiotic combinations in a more complex biological system. Common animal models used for assessing daptomycin synergy include:
-
Murine septicemia model: To evaluate the reduction in organ bacterial burden.[22]
-
Rabbit infective endocarditis model: Relevant for studying deep-seated infections.
-
Rodent osteomyelitis or prosthetic joint infection models: To assess efficacy in bone and joint infections, where biofilms are often involved.[9]
-
Galleria mellonella (wax worm) model: A simpler invertebrate model for preliminary in vivo efficacy testing.[6]
In these models, synergy is typically demonstrated by a significant reduction in bacterial load or improved survival in the combination therapy group compared to monotherapy groups.
Conclusion
The protocols and data presented in these application notes provide a framework for the systematic evaluation of daptomycin synergy with other antibiotics. The choice of methodology will depend on the specific research question, the pathogens being investigated, and the available resources. Both checkerboard and time-kill assays are valuable tools for in vitro assessment, while animal models are indispensable for validating these findings and predicting clinical efficacy. The combination of daptomycin with agents like β-lactams and fosfomycin holds considerable promise for treating challenging Gram-positive infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Daptomycin synergistic properties from in vitro and in vivo studies: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Combinations with Daptomycin for Treatment of Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of daptomycin in combination with other antimicrobial agents: a review of in vitro and animal model studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Lactams Increase the Antibacterial Activity of Daptomycin against Clinical Methicillin-Resistant Staphylococcus aureus Strains and Prevent Selection of Daptomycin-Resistant Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daptomycin Plus β-Lactam Combination Therapy for Methicillin-resistant Staphylococcus aureus Bloodstream Infections: A Retrospective, Comparative Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Adjunctive Rifampin Is Crucial to Optimizing Daptomycin Efficacy against Rabbit Prosthetic Joint Infection Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro testing of daptomycin plus rifampin against methicillin-resistant Staphylococcus aureus resistant to rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Combination of Daptomycin with Fosfomycin is More Effective than Daptomycin Alone in Reducing Mortality of Vancomycin-Resistant Enterococcal Bloodstream Infections: A Retrospective, Comparative Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Synergistic antibacterial activity and prevention of drug resistance of daptomycin combined with fosfomycin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synergy of Daptomycin with Oxacillin and Other β-Lactams against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Activity of Daptomycin Alone and in Combination with Rifampin and Gentamicin against Staphylococcus aureus Assessed by Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. β-Lactam combinations with daptomycin provide synergy against vancomycin-resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Methodologies for Studying Daptomycin's Post-Antibiotic Effect: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for studying the post-antibiotic effect (PAE) of Daptomycin, a critical pharmacodynamic parameter that influences dosing regimens. The following sections offer comprehensive guidance on experimental design, execution, and data interpretation for both in vitro and in vivo models.
Introduction to the Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the continued suppression of bacterial growth following a limited exposure to an antimicrobial agent.[1] This phenomenon is a key consideration in designing antibiotic dosing schedules, as a prolonged PAE may allow for less frequent dosing intervals without compromising efficacy.[2] Daptomycin, a cyclic lipopeptide antibiotic, exhibits a concentration-dependent bactericidal activity and a significant PAE against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4][5][6]
Data Presentation: Daptomycin's Post-Antibiotic Effect
The following tables summarize the reported PAE of Daptomycin against various Gram-positive bacteria under different experimental conditions.
Table 1: In Vitro Post-Antibiotic Effect (PAE) of Daptomycin
| Bacterial Species | Strain Type | Daptomycin Concentration | Exposure Time (hours) | PAE Duration (hours) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible & Resistant | 10 x MIC | 1 | 1.1 - 6.2 | [2] |
| Staphylococcus aureus | - | 1 - 8 x MIC (0.25 - 16 mg/L) | - | 1 - 6 | [4] |
| Coagulase-Negative Staphylococci | Methicillin-Susceptible & Resistant | 10 x MIC | 1 | Mean: 2.5 | [2] |
| Streptococcus pneumoniae | Penicillin-Susceptible, Intermediate & Resistant | 10 x MIC | 1 | 1.0 - 2.5 | [2] |
| Enterococcus faecalis | - | 1 - 8 x MIC (0.25 - 16 mg/L) | - | 1 - 6 | [4] |
Table 2: In Vivo Post-Antibiotic Effect (PAE) of Daptomycin in a Neutropenic Murine Thigh Model
| Bacterial Species | Daptomycin Dose (mg/kg) | PAE Duration (hours) | Reference |
| Staphylococcus aureus | 10 | 10.8 | [7] |
| Streptococcus pneumoniae | 2.5 | 4.8 | [7] |
Experimental Protocols
Protocol 1: In Vitro Determination of Daptomycin's Post-Antibiotic Effect (PAE) by Viable Plate Count
This protocol outlines the standard method for determining the PAE of Daptomycin in vitro.
Materials:
-
Bacterial isolates (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Mueller-Hinton Broth (MHB), supplemented with calcium to a final concentration of 50 mg/L[2][8]
-
Daptomycin powder
-
Sterile saline (0.9% NaCl)
-
Blood agar plates
-
Spectrophotometer
-
Shaking incubator
-
Sterile test tubes and pipettes
-
Centrifuge
Procedure:
-
Inoculum Preparation:
-
From an overnight culture on a blood agar plate, suspend several colonies in MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in pre-warmed, calcium-supplemented MHB to achieve a final inoculum of approximately 5 x 10⁶ CFU/mL.[2]
-
-
PAE Induction:
-
Prepare two sets of tubes:
-
Test Tubes: Containing MHB with Daptomycin at a concentration of 10 times the Minimum Inhibitory Concentration (MIC) for the test organism.[2]
-
Control Tubes: Containing MHB without any antibiotic.
-
-
Inoculate both sets of tubes with the prepared bacterial suspension.
-
Incubate all tubes at 35-37°C in a shaking incubator for 1 hour.[2]
-
-
Removal of Daptomycin:
-
After the 1-hour exposure, remove the Daptomycin from the test cultures. This can be achieved by either:
-
Centrifugation: Centrifuge the tubes, discard the supernatant containing the antibiotic, and resuspend the bacterial pellet in fresh, pre-warmed MHB. Repeat this washing step twice.
-
Dilution: Dilute the culture 1:1000 or 1:10,000 in fresh, pre-warmed MHB to reduce the Daptomycin concentration to sub-inhibitory levels.
-
-
-
Bacterial Quantification and PAE Calculation:
-
Immediately after antibiotic removal (time zero) and at hourly intervals thereafter, take aliquots from both the test and control cultures.
-
Perform serial dilutions of these aliquots in sterile saline and plate them onto blood agar plates for viable colony counts (CFU/mL).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Calculate the PAE using the following formula: PAE = T - C
-
T: The time it takes for the bacterial count in the Daptomycin-exposed culture to increase by 1 log₁₀ CFU/mL from the count at time zero.
-
C: The time it takes for the bacterial count in the unexposed control culture to increase by 1 log₁₀ CFU/mL from the count at time zero.
-
-
Protocol 2: In Vivo Determination of Daptomycin's Post-Antibiotic Effect (PAE) in a Neutropenic Murine Thigh Infection Model
This protocol describes a common animal model to assess the in vivo PAE of Daptomycin.
Materials:
-
ICR/Swiss mice[7]
-
Cyclophosphamide for inducing neutropenia[7]
-
Bacterial isolates (e.g., S. aureus, S. pneumoniae)
-
Daptomycin for injection
-
Sterile saline
-
Anesthetic agent
-
Tissue homogenizer
-
Blood agar plates
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide to the mice as per established protocols to induce a neutropenic state. This typically involves injections a few days prior to infection.
-
-
Infection:
-
Prepare a bacterial inoculum of the desired strain.
-
Anesthetize the mice and inject a defined volume of the bacterial suspension (e.g., 0.1 mL) directly into the thigh muscle.
-
-
Daptomycin Administration:
-
At a set time post-infection (e.g., 2 hours), administer a single subcutaneous dose of Daptomycin to the test group of mice.[7] A control group will receive a saline injection.
-
-
Bacterial Quantification and PAE Calculation:
-
At various time points after Daptomycin administration, euthanize a subset of mice from both the treated and control groups.
-
Aseptically remove the infected thigh muscle and homogenize it in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate onto blood agar plates to determine the number of CFU per gram of tissue.
-
Calculate the in vivo PAE using the following formula: PAE = T - C
-
T: The time required for the bacterial count in the thighs of the treated animals to increase by 1 log₁₀ CFU/thigh after the free drug concentration in the plasma has fallen below the MIC of the organism.
-
C: The time required for the bacterial count in the thighs of the control animals to increase by 1 log₁₀ CFU/thigh.[7]
-
-
Visualizations
Daptomycin's Mechanism of Action
Daptomycin's bactericidal activity is initiated by its calcium-dependent binding to the bacterial cell membrane, leading to membrane depolarization and subsequent cell death.[9][10]
Caption: Daptomycin's calcium-dependent membrane insertion and disruption.
Experimental Workflow for In Vitro PAE Determination
The following diagram illustrates the key steps in the in vitro PAE determination protocol.
Caption: Workflow for in vitro Post-Antibiotic Effect (PAE) determination.
Logical Relationship for In Vivo PAE Study
This diagram outlines the logical progression of an in vivo PAE study using the murine thigh infection model.
Caption: Logical flow of an in vivo PAE study using a murine model.
References
- 1. researchgate.net [researchgate.net]
- 2. Postantibiotic Effects of Daptomycin against 14 Staphylococcal and Pneumococcal Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daptomycin - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. More Than a Pore: A Current Perspective on the In Vivo Mode of Action of the Lipopeptide Antibiotic Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Daptomycin Dosage to Prevent Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing daptomycin dosage strategies to combat antimicrobial resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of daptomycin resistance?
A1: Daptomycin resistance is a complex process involving adaptive changes in the bacterial cell envelope.[1][2] The most common mechanisms include:
-
Alterations in Cell Membrane Phospholipid Metabolism: Mutations in genes such as mprF (multiple peptide resistance factor) and cls2 (cardiolipin synthase) are frequently observed.[3][4] The mprF gene product is responsible for lysylating phosphatidylglycerol, which increases the positive net charge of the cell membrane, leading to electrostatic repulsion of the positively charged daptomycin-calcium complex.[1][5][6]
-
Cell Wall Stress Response: Changes in two-component regulatory systems like LiaFSR and YycFG are associated with daptomycin resistance.[2][6] These systems regulate cell envelope homeostasis and their alteration can contribute to reduced daptomycin susceptibility.[6]
-
Cell Membrane Remodeling: Daptomycin-resistant strains can exhibit changes in cell membrane fluidity and potential, making it harder for daptomycin to insert and disrupt the membrane.[5]
Q2: How can we prevent the emergence of daptomycin resistance during our experiments?
A2: Preventing the emergence of resistance is crucial. Key strategies include:
-
Optimizing Daptomycin Dosage: Utilizing higher doses of daptomycin (e.g., 8-12 mg/kg/day) has been shown to be more effective at achieving pharmacodynamic targets and suppressing resistance development, particularly for infections with higher minimum inhibitory concentrations (MICs).[7][8][9][10]
-
Combination Therapy: Combining daptomycin with other antibiotics, such as β-lactams (e.g., oxacillin, ceftaroline) or gentamicin, can enhance bactericidal activity and prevent the emergence of resistance.[11][12][13][14] This is particularly effective in deep-seated infections where daptomycin concentrations might be suboptimal.[11]
-
Therapeutic Drug Monitoring (TDM): Monitoring daptomycin plasma concentrations can help ensure that therapeutic targets (e.g., AUC/MIC ratio > 666) are achieved, which is associated with better outcomes and resistance suppression.[15][16]
Q3: We are observing a gradual increase in daptomycin MICs in our serial passage experiments. What could be the cause and how do we troubleshoot this?
A3: A gradual increase in MICs during in vitro evolution experiments is a sign of developing resistance.
-
Possible Cause: This is likely due to the selection of mutants with low-level resistance mutations that accumulate over time. Mutations in genes like mprF and those involved in cell wall synthesis are common.[4][17][18][19]
-
Troubleshooting Steps:
-
Sequence Key Genes: Perform whole-genome sequencing on the isolates with increased MICs to identify mutations in resistance-associated genes like mprF, cls2, yycFG, and liaFSR.[3][4]
-
Evaluate Combination Therapy: Test the efficacy of daptomycin in combination with a β-lactam or an aminoglycoside against your evolved strains. This may prevent further increases in MIC.[11][14]
-
Modify Dosing Simulation: In your experimental model, consider simulating higher, more clinically relevant daptomycin doses to determine if this can overcome the emerging resistance.[20]
-
Troubleshooting Guides
Problem: Inconsistent results in daptomycin susceptibility testing.
-
Possible Cause 1: Variation in Calcium Concentration. Daptomycin's activity is dependent on the concentration of ionized calcium.[1] Inconsistent calcium levels in the testing medium will lead to variable MIC results.
-
Solution: Always supplement your Mueller-Hinton broth (MHB) with calcium to a final concentration of 50 mg/L as recommended by CLSI guidelines.[3]
-
-
Possible Cause 2: Inoculum Effect. Daptomycin can be subject to an inoculum effect, where a higher bacterial density leads to a higher MIC.
-
Solution: Strictly adhere to standardized inoculum preparation procedures to ensure a consistent starting bacterial concentration for all experiments.
-
Problem: Difficulty replicating in vivo resistance development in our in vitro model.
-
Possible Cause: Lack of Host Factors. In vivo, the immune system and host defense peptides can influence the development of daptomycin resistance.[5] Standard in vitro models lack these components.
-
Solution: Consider incorporating elements that mimic the host environment, such as simulated endocardial vegetations, to create a more clinically relevant model.[20] Adaptive laboratory evolution (ALE) experiments with repetitive antibiotic exposure can also be a useful strategy to simulate the selection pressures that drive resistance.[17][18][19]
-
Quantitative Data Summary
Table 1: Daptomycin Dosing Regimens and Impact on Resistance
| Daptomycin Dose (mg/kg/day) | Organism | Observation | Reference |
| 6 (Monotherapy) | S. aureus | Development of reduced susceptibility in some isolates. | [20] |
| 10 (Monotherapy) | S. aureus | Suppressed resistance development compared to the 6 mg/kg/day dose. | [20] |
| 6 (in combination with Gentamicin) | S. aureus | Suppressed the emergence of resistance. | [20] |
| 8-12 | Enterococci | Recommended to achieve pharmacodynamic targets and reduce the risk of underdosing. | [7][9] |
| ≥10 | VRE | Associated with reduced mortality compared to lower doses. | [8] |
Table 2: Daptomycin Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
| Parameter | Target Value | Significance | Reference |
| AUC/MIC | ≥ 666 | Associated with therapeutic efficacy and suppression of resistance. | [15][16] |
| Cmax (Peak Concentration) | 57.8 - 183.7 µg/mL (for 4-12 mg/kg doses) | Higher peaks are associated with concentration-dependent killing. | [21] |
| Trough Concentration | 5.9 - 13.7 µg/mL (at steady state) | Reached by the third once-daily dose. | [21] |
Experimental Protocols
1. Adaptive Laboratory Evolution (ALE) for Daptomycin Resistance
This protocol is designed to rapidly generate daptomycin-non-susceptible strains in vitro.
-
Materials:
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain
-
Mueller-Hinton Broth (MHB) supplemented with 50 mg/L Ca²⁺
-
Daptomycin
-
Sterile culture tubes and plates
-
-
Procedure:
-
Prepare an overnight culture of the MRSA strain in MHB.
-
Inoculate fresh MHB containing a sub-inhibitory concentration of daptomycin (e.g., 0.5x MIC) with the overnight culture.
-
Incubate at 37°C with shaking for 24 hours.
-
After 24 hours, determine the MIC of the culture using the broth microdilution method.
-
Inoculate a new set of tubes containing increasing concentrations of daptomycin with the culture from the previous day.
-
Repeat this process of daily passage and MIC determination. The emergence of resistance is indicated by a progressive increase in the MIC.[3]
-
2. In Vitro Competition Experiment
This experiment assesses the relative fitness of daptomycin-susceptible (WT) and daptomycin-non-susceptible (DNS) strains.
-
Materials:
-
Wild-type (WT) and paired daptomycin-non-susceptible (DNS) strains
-
MHB supplemented with 50 mg/L Ca²⁺
-
MH agar plates with and without daptomycin (e.g., 4 mg/L)
-
-
Procedure:
-
Adjust the concentration of both WT and DNS strains to 10⁶ CFU/mL in MHB.
-
Mix equal volumes of the WT and DNS suspensions.
-
At time 0 h, plate serial dilutions of the mixture onto both MH agar and MH agar containing daptomycin.
-
Incubate the mixed culture at 37°C for 24 hours.
-
At 24 h, plate serial dilutions of the incubated mixture onto both types of agar plates.
-
Incubate all plates at 37°C overnight.
-
Count the colonies on each plate. The DNS strain will grow on the daptomycin-containing plates, while the WT will not, allowing for differentiation and calculation of the competitive index.[3]
-
Visualizations
Caption: Key signaling pathways involved in daptomycin resistance.
Caption: Workflow for Adaptive Laboratory Evolution (ALE) of daptomycin resistance.
References
- 1. Mechanisms of Drug Resistance: Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Phenotypic and genetic characterization of daptomycin non-susceptible Staphylococcus aureus strains selected by adaptive laboratory evolution [frontiersin.org]
- 4. Adaptive Laboratory Evolution of Staphylococcus aureus Resistance to Vancomycin and Daptomycin: Mutation Patterns and Cross-Resistance [mdpi.com]
- 5. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the Dosing Regimens of Daptomycin Based on the Susceptible Dose-Dependent Breakpoint against Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of daptomycin dosing regimen and mortality in patients with VRE bacteraemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daptomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. contagionlive.com [contagionlive.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Daptomycin in combination with other antibiotics for the treatment of complicated methicillin-resistant Staphylococcus aureus bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Pharmacokinetics and pharmacodynamics of daptomycin in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact on Antibiotic Resistance, Therapeutic Success, and Control of Side Effects in Therapeutic Drug Monitoring (TDM) of Daptomycin: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. Novel Daptomycin Tolerance and Resistance Mutations in Methicillin-Resistant Staphylococcus aureus from Adaptive Laboratory Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of daptomycin pharmacodynamics and resistance at various dosage regimens against Staphylococcus aureus isolates with reduced susceptibilities to daptomycin in an in vitro pharmacodynamic model with simulated endocardial vegetations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
Technical Support Center: Overcoming Daptomycin Inactivation by Pulmonary Surfactant
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo studies on daptomycin's interaction with pulmonary surfactant.
Frequently Asked Questions (FAQs)
Q1: Why is daptomycin ineffective for treating pneumonia?
A1: Daptomycin is inactivated by pulmonary surfactant, the lipid-and-protein mixture that lines the alveoli in the lungs.[1][2][3] The surfactant sequesters the daptomycin molecules, preventing them from reaching and acting on the bacterial cell membranes.[1][4] This organ-specific inhibition leads to a lack of efficacy in treating pneumonia.[5][6]
Q2: What is the mechanism of daptomycin inactivation by pulmonary surfactant?
A2: Daptomycin's antibacterial action is calcium-dependent and involves the insertion of its lipophilic tail into the bacterial cell membrane, leading to membrane depolarization and cell death.[7][8][9] Pulmonary surfactant is rich in phospholipids, particularly phosphatidylglycerol (PG), which is also a component of bacterial membranes. Daptomycin binds to these surfactant phospholipids in a calcium-dependent manner, effectively being trapped within surfactant aggregates and preventing its interaction with bacteria.[1][10]
Q3: Are there any lung infection models where daptomycin shows efficacy?
A3: Yes, daptomycin has shown efficacy in animal models of hematogenous pulmonary infections, where the infection is established through the bloodstream and results in lung abscesses.[5][11] In these cases, the infection is not primarily in the alveolar spaces where surfactant concentration is highest.[11] It has also been effective in models of inhalation anthrax.[6][7] However, it is not effective in models of simple bronchial-alveolar pneumonia.[6][7][8]
Q4: What are the main strategies being explored to overcome this inactivation?
A4: Current research focuses on two primary strategies:
-
Developing Daptomycin Analogs: Modifying the structure of daptomycin, such as replacing the tryptophan residue, to create analogs with reduced affinity for pulmonary surfactant while retaining antibacterial potency.[10][12]
-
Combination Therapies: Investigating the synergistic effects of daptomycin with other compounds that could potentially interfere with the daptomycin-surfactant interaction or enhance daptomycin's activity in the lung environment.
Troubleshooting Guide
Q1: My in vitro assay shows a dramatic increase in the Minimum Inhibitory Concentration (MIC) of daptomycin in the presence of surfactant. How can I confirm this is due to inactivation?
A1: This is the expected result. To confirm that the MIC shift is due to surfactant-mediated inactivation, you can run parallel experiments with an antibiotic that is not known to be inhibited by surfactant, such as ceftriaxone.[7][9] You should observe a significant MIC increase for daptomycin, while the MIC for the control antibiotic should remain relatively unchanged.
Q2: I am testing a novel daptomycin analog and still see a significant MIC shift in the presence of surfactant. What could be the reason?
A2: Several factors could be at play:
-
Insufficient Modification: The structural modification of your analog may not be sufficient to significantly reduce its affinity for surfactant phospholipids.
-
Experimental Conditions: Ensure your surfactant preparation is consistent and the concentration is accurately controlled. The concentration of calcium is also critical for daptomycin's activity and its interaction with lipids.[7]
-
Assay Sensitivity: The MIC shift might be smaller than that of the parent daptomycin but still significant. A dose-response curve with varying surfactant concentrations can provide a more detailed picture of the interaction.
Q3: In my animal model of pneumonia, daptomycin is still failing despite co-administration of a potential enhancer. How can I troubleshoot this?
A3:
-
Pharmacokinetics: Analyze the pharmacokinetic profiles of both daptomycin and the enhancer in the lung tissue and epithelial lining fluid. The enhancer needs to be present at the site of infection at a sufficient concentration and for a sufficient duration to have an effect.
-
Route of Administration: The route of administration can significantly impact drug concentrations in the lungs. Consider whether the delivery method is optimal for achieving the desired concentrations in the alveolar space.
-
Model Specifics: As noted, daptomycin's efficacy is highly dependent on the type of lung infection model.[11] Ensure your model accurately reflects bronchial-alveolar pneumonia where surfactant interaction is maximal, as opposed to a hematogenous infection.[7][8]
Quantitative Data Summary
The following tables summarize the impact of pulmonary surfactant on daptomycin's in vitro activity.
Table 1: Impact of Pulmonary Surfactant on Daptomycin MIC
| Surfactant Concentration | Fold Increase in Daptomycin MIC (vs. S. aureus) | Reference(s) |
| 1% | 16-32 fold | [4][13] |
| 10% | >100 fold | [9][13] |
Table 2: Comparative Efficacy in Clinical Trials (Community-Acquired Pneumonia)
| Antibiotic | Efficacy Rate | Reference(s) |
| Daptomycin (4 mg/kg) | 79% | [8][14] |
| Ceftriaxone | 87% | [8][14] |
Key Experimental Protocols
Protocol 1: Determining Daptomycin MIC in the Presence of Pulmonary Surfactant
This protocol is based on the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB), supplemented with calcium to 50 mg/L.
-
Bacterial inoculum (e.g., Staphylococcus aureus) prepared to a final concentration of 5 x 10^5 CFU/mL.
-
Daptomycin stock solution.
-
Bovine pulmonary surfactant (commercially available).
-
96-well microtiter plates.
Methodology:
-
Prepare serial twofold dilutions of daptomycin in calcium-supplemented MHB in a 96-well plate.
-
Prepare a stock solution of pulmonary surfactant in MHB. Add the surfactant to the wells containing the daptomycin dilutions to achieve the desired final concentrations (e.g., 0%, 1%, 5%, 10%).
-
Add the prepared bacterial inoculum to each well.
-
Include positive (bacteria, no antibiotic) and negative (broth only) controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of daptomycin that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Daptomycin-Surfactant Interaction Assay
This fluorescence-based assay demonstrates the direct interaction of daptomycin with surfactant aggregates.[13]
Materials:
-
Daptomycin.
-
Bovine pulmonary surfactant.
-
HEPES buffer with CaCl2.
-
Fluorometer.
Methodology:
-
Prepare a solution of daptomycin in the HEPES buffer.
-
Prepare various concentrations of pulmonary surfactant in the same buffer.
-
Measure the baseline fluorescence emission of the daptomycin solution. The fluorescence of daptomycin is environmentally sensitive.
-
Add increasing concentrations of the surfactant solution to the daptomycin solution.
-
After a brief incubation, measure the fluorescence emission at each surfactant concentration.
-
An increase in fluorescence intensity indicates the insertion of daptomycin into the lipid environment of the surfactant aggregates.[13]
Visualizations
Signaling and Interaction Pathways
Caption: Daptomycin's mechanism and its inhibition by pulmonary surfactant.
Experimental Workflow
Caption: Workflow for testing novel strategies against daptomycin inactivation.
Logical Relationships of Overcoming Inactivation
Caption: Logical map of strategies to overcome daptomycin inactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. academic.oup.com [academic.oup.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Inhibition of daptomycin by pulmonary surfactant: in vitro modeling and clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficacy Profiles of Daptomycin for Treatment of Invasive and Noninvasive Pulmonary Infections with Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinician.com [clinician.com]
- 10. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduced pulmonary surfactant interaction of daptomycin analogs via tryptophan replacement with alternative amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. journals.asm.org [journals.asm.org]
Daptomycin experimental assay interference and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences and solutions when working with daptomycin in a laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Coagulation Assays
Q1: We are observing unexpectedly prolonged prothrombin time (PT) and elevated International Normalized Ratio (INR) in our plasma samples treated with daptomycin. Is this a known interaction?
A1: Yes, this is a well-documented in vitro artifact. Daptomycin can falsely prolong PT and elevate INR, particularly in a concentration-dependent manner.[1][2][3][4][5][6][7] This phenomenon is not due to an in vivo anticoagulant effect of daptomycin but rather an interference with the assay components.[2][6]
Q2: What is the mechanism behind daptomycin's interference with PT/INR assays?
A2: The interference is caused by the interaction of daptomycin with the phospholipid components of the thromboplastin reagents used in PT/INR tests.[7] Daptomycin is a cyclic lipopeptide antibiotic whose mechanism of action involves a calcium-dependent binding to bacterial cell membranes, particularly those rich in phosphatidylglycerol (PG).[8][9][10][11][12][13][14][15] It is thought that daptomycin similarly interacts with the phospholipid components in the thromboplastin reagent, interfering with the coagulation cascade in vitro.[7] Reagents containing recombinant human or rabbit tissue factors with added phosphatidylglycerol are particularly susceptible to this interference.[7]
Q3: How can we mitigate or troubleshoot this PT/INR assay interference?
A3: Here are several strategies to manage this interference:
-
Reagent Selection: The interference is highly dependent on the specific thromboplastin reagent used.[5][6][7] If possible, select a reagent that has been shown to have minimal interaction with daptomycin. Some studies have identified specific reagents that are less affected.
-
Sample Timing: If working with clinical samples, measure PT/INR at the trough of the daptomycin concentration, just before the next dose.[4][7] This minimizes the concentration of daptomycin in the sample and thus reduces the extent of the interference.
-
Alternative Coagulation Tests: Consider using coagulation tests that are not based on phospholipid-dependent activation of the coagulation cascade, if appropriate for your research question.
-
Data Interpretation: Be aware of this potential interference when interpreting PT/INR results from samples containing daptomycin. If a prolonged PT/INR is observed without clinical signs of bleeding, it is likely an artifact.[4][5]
Clinical Chemistry Assays
Q4: Does daptomycin interfere with creatine phosphokinase (CPK) assays?
A4: Daptomycin does not directly interfere with the in vitro CPK assay itself. However, daptomycin treatment is associated with an increased incidence of elevated CPK levels in vivo, which can be a sign of muscle toxicity (myopathy or rhabdomyolysis).[16][17][18][19][20] Therefore, it is crucial to monitor CPK levels in subjects receiving daptomycin, especially at higher doses or with concomitant statin therapy.[17][18][20]
Q5: What are the recommendations for monitoring CPK levels during daptomycin administration?
A5: It is recommended to measure baseline CPK levels before initiating daptomycin and to monitor them at least weekly during treatment.[18][19][20] More frequent monitoring is advised for patients with renal impairment or those receiving other medications associated with myopathy, such as statins.[18][20] If a significant increase in CPK is observed, especially with symptoms of myopathy, discontinuation of daptomycin should be considered.[19][20]
General Assay Considerations
Q6: Are there other known interferences of daptomycin with common laboratory assays?
A6: The most significant and widely reported interference is with coagulation assays. While some antibiotics are known to interfere with various clinical laboratory tests, extensive documentation of daptomycin interference with other common assays like immunoassays or routine chemistry panels (beyond the in vivo effect on CPK) is not prominent in the literature. However, as daptomycin is a complex molecule, the possibility of unforeseen interferences in highly sensitive or novel assays cannot be entirely ruled out. It is always good practice to perform validation studies with any new compound in a specific assay system.
Quantitative Data Summary
Table 1: Effect of Daptomycin Concentration on Prothrombin Time-International Normalized Ratio (PT-INR) with Different Reagents
| Daptomycin Concentration (µg/mL) | Plasma Group | Reagent | Relative Increase in PT-INR (%) | Reference |
| 150 | Warfarin users (INR ~2.0) | Reagent 1 (recombinant human) | ≥10 | [7] |
| 150 | Warfarin users (INR ~3.0) | Reagent 1 (recombinant human) | ≥10 | [7] |
| 150 | Liver cirrhosis (INR ~2.0) | Reagent 1 (recombinant human) | ≥10 | [7] |
| 150 | Warfarin users (INR ~2.0) | Reagent 2 (rabbit brain) | ≥10 | [7] |
| 150 | Warfarin users (INR ~3.0) | Reagent 2 (rabbit brain) | ≥10 | [7] |
| 150 | Liver cirrhosis (INR ~2.0) | Reagent 2 (rabbit brain) | ≥10 | [7] |
| 150 | Warfarin users (INR ~2.0) | Reagent 3 (recombinant human) | ≥10 | [7] |
| 150 | Warfarin users (INR ~3.0) | Reagent 3 (recombinant human) | ≥10 | [7] |
| 150 | Liver cirrhosis (INR ~2.0) | Reagent 3 (recombinant human) | 22 | [7] |
| >100 | Elevated baseline PT-INR | Multiple | ~10-20 | [7] |
Table 2: Incidence of Elevated Creatine Phosphokinase (CPK) in Patients Treated with Daptomycin
| Study Population | Daptomycin Dose | Incidence of Elevated CPK (>600 unit/L) | Concomitant Statin Use in Elevated CPK Group | Reference |
| Retrospective review (n=79) | >6 mg/kg in 5 of 6 patients with elevated CPK | 7.6% | 2 of 6 patients | [18] |
| Retrospective multisite case-control | Not specified | 3.2% (daptomycin alone) vs 3.0% (with statin) | N/A | [17] |
| Phase 3 studies | 4 mg/kg | 2.1% | Not specified | [19] |
| Phase 3 studies | 6 mg/kg | 6.7% | Not specified | [19] |
Experimental Protocols
Protocol 1: Microbiological Assay for Daptomycin Quantification (Turbidimetric Method)
This protocol is adapted from a validated method for quantifying daptomycin in injectable form.[1][2][21][22][23]
1. Materials:
- Daptomycin reference standard
- Test sample containing daptomycin
- Staphylococcus aureus ATCC 6538p (test microorganism)
- Antibiotic Medium 3 or Brain Heart Infusion Broth
- Sterile test tubes
- Water bath with circulation
- Spectrophotometer
2. Preparation of Inoculum:
- Culture S. aureus on a suitable agar medium.
- Twenty-four hours before the assay, inoculate a tube of liquid medium and incubate.
- On the day of the assay, dilute the culture to a standardized turbidity.
3. Assay Procedure (3x3 Design):
- Prepare three concentrations of the daptomycin standard and three corresponding concentrations of the test sample (e.g., 8.0, 12.0, and 18.0 µg/mL).[21]
- Add 1 mL of the prepared inoculum to 100 mL of sterilized culture medium.
- To sterile test tubes, add 9 mL of the inoculated medium.
- Add 1 mL of the respective standard or sample solutions to the tubes.
- Incubate the tubes at 37°C for approximately 4-5 hours in a circulating water bath.[1][21]
- After incubation, measure the turbidity (absorbance) of each tube using a spectrophotometer.
4. Data Analysis:
- Calculate the potency of the test sample by comparing its absorbance values to those of the standard curve generated from the reference standard concentrations.
Protocol 2: In Vitro Verification of Daptomycin Interference on Prothrombin Time (PT)
This protocol is based on studies investigating the in vitro effects of daptomycin on coagulation assays.[7]
1. Materials:
- Pooled normal human plasma or plasma from specific patient populations (e.g., warfarin users, patients with liver cirrhosis).
- Daptomycin stock solution.
- Various commercial prothrombin time reagents.
- Coagulometer.
2. Sample Preparation:
- Spike the plasma samples with varying concentrations of daptomycin to achieve final concentrations ranging from 0 to 150 µg/mL or higher.[7]
- Include a control sample with no daptomycin.
3. PT Measurement:
- For each daptomycin concentration and each PT reagent to be tested, perform the PT measurement according to the coagulometer and reagent manufacturer's instructions.
- Perform measurements in triplicate for each condition.
4. Data Analysis:
- Calculate the mean PT and/or INR for each daptomycin concentration and reagent.
- Determine the relative change in PT/INR compared to the control (0 µg/mL daptomycin).
- Analyze the correlation between daptomycin concentration and the prolongation of PT/INR for each reagent.
Visualizations
Caption: Daptomycin's mechanism of action on the bacterial cell membrane.
Caption: Troubleshooting workflow for potential daptomycin assay interference.
References
- 1. scielo.br [scielo.br]
- 2. scienceopen.com [scienceopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dose-dependent artificial prolongation of prothrombin time by interaction between daptomycin and test reagents in patients receiving warfarin: a prospective in vivo clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dose-dependent effect of daptomycin on the artificial prolongation of prothrombin time in coagulation abnormalities: in vitro verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daptomycin–Phosphatidylglycerol Domains in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane | eLife [elifesciences.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Daptomycin - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 14. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacterial cell membranes and their role in daptomycin resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Daptomycin and Incidence of Elevated Creatinine Phosphokinase (CPK) Levels: A Case Report and Case Series Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jag.journalagent.com [jag.journalagent.com]
- 20. droracle.ai [droracle.ai]
- 21. Rapid Turbidimetric Assay to Determine the Potency of Daptomycin in Lyophilized Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scite.ai [scite.ai]
- 23. A fully validated microbiological assay for daptomycin injection and comparison to HPLC method [ouci.dntb.gov.ua]
Technical Support Center: Optimizing Daptomycin Efficacy in High-Inoculum Infections
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying daptomycin efficacy in high-inoculum settings.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Daptomycin MIC appears to increase at high bacterial inoculum (Inoculum Effect). | ∙ At high bacterial densities, the effective daptomycin concentration per bacterium is reduced.[1] ∙ Increased bacterial burden can lead to a higher frequency of resistant subpopulations.[2] ∙ The local microenvironment (e.g., pH) may be altered at high inoculum, affecting daptomycin activity.[3] | ∙ Quantify the Inoculum Effect: Determine the MIC at a standard inoculum (~5 x 10^5 CFU/mL) and a high inoculum (~5 x 10^7 CFU/mL). A significant increase (e.g., 3-4 fold) confirms the effect.[3] ∙ Optimize Dosing in PK/PD Models: In in-vitro models, consider simulating higher doses of daptomycin (e.g., 8-12 mg/kg/day) to overcome the high bacterial load.[4][5] ∙ Consider Combination Therapy: Evaluate daptomycin in combination with a β-lactam (e.g., ampicillin, ceftaroline) or other synergistic agents, which can help overcome the inoculum effect.[2] |
| Emergence of daptomycin non-susceptible (DNS) strains during in-vitro evolution experiments. | ∙ Sub-optimal daptomycin exposure (AUC/MIC) can select for resistant mutants.[2] ∙ Mutations in genes like mprF and yycFG can alter the cell membrane charge and reduce daptomycin binding.[6] ∙ The bacterial strain may have pre-existing substitutions (e.g., in LiaFSR) that predispose it to resistance.[2] | ∙ Increase Daptomycin Exposure: In experimental models, use daptomycin doses equivalent to at least 10 mg/kg/day to suppress resistance emergence.[2][4] ∙ Genotypic Analysis: Sequence key resistance-associated genes (mprF, yycFG, liaFSR) in both the parent and resistant strains to identify mutations. ∙ Test Combination Regimens: The addition of fosfomycin or β-lactams has been shown to prevent the emergence of daptomycin resistance.[7] |
| Daptomycin shows reduced efficacy against stationary-phase bacteria or mature biofilms. | ∙ Daptomycin's bactericidal activity is faster against exponentially growing organisms.[3] ∙ While daptomycin can penetrate biofilms, the physiological state of bacteria within the biofilm (slow growth, altered metabolism) reduces its effectiveness.[8][9][10] ∙ The extracellular matrix of biofilms may present a barrier to antibiotic penetration.[11] | ∙ Assess Activity Against Different Growth Phases: Compare daptomycin's bactericidal activity against bacteria in both exponential and stationary growth phases using time-kill assays.[12] ∙ Utilize a Biofilm Model: Test daptomycin efficacy in an established in-vitro biofilm model. Consider using higher concentrations and longer exposure times. ∙ Explore Combination Therapy: The addition of rifampin has been shown to enhance daptomycin's activity against biofilms.[1][9] |
| Inconsistent results in daptomycin synergy studies with β-lactams. | ∙ The "see-saw" effect, where increased daptomycin resistance leads to increased β-lactam susceptibility, can be strain-dependent.[1] ∙ The choice of β-lactam and its concentration are critical for observing synergy.[2] | ∙ Screen Multiple β-lactams: Test a panel of β-lactams (e.g., oxacillin, ampicillin, ceftaroline) in combination with daptomycin. ∙ Checkerboard and Time-Kill Assays: Use checkerboard assays to screen for synergy and confirm findings with time-kill experiments. |
Frequently Asked Questions (FAQs)
1. Why is daptomycin less effective in high-inoculum infections?
The reduced efficacy of daptomycin in high-inoculum infections, often termed the "inoculum effect," is a significant challenge. At high bacterial densities, the amount of available daptomycin per bacterial cell is lower, which can be insufficient to exert a bactericidal effect.[1] This can lead to the selection and growth of less susceptible subpopulations.[2] Deep-seated infections like endocarditis and osteomyelitis often feature high bacterial loads, contributing to clinical failures with standard daptomycin doses.[1][13]
2. What are the primary mechanisms of daptomycin resistance in high-density infections?
Daptomycin resistance is often multifactorial and develops under antibiotic pressure in high-burden infections.[8] Key mechanisms include:
-
Cell Membrane Modifications: Mutations in the mprF gene can increase the positive charge of the bacterial cell membrane through the addition of lysyl-phosphatidylglycerol. This leads to electrostatic repulsion of the positively charged daptomycin-calcium complex.[6][8]
-
Cell Wall Alterations: Some daptomycin-resistant strains exhibit a thickened cell wall, which may impede daptomycin from reaching its target on the cell membrane.[6]
-
Mutations in Regulatory Systems: Changes in two-component systems like LiaFSR in Enterococcus and YycFG in S. aureus are associated with daptomycin resistance by altering cell envelope homeostasis.[2][6]
3. How can daptomycin efficacy be improved in high-inoculum settings?
Several strategies can be employed to enhance daptomycin's effectiveness:
-
High-Dose Daptomycin: Using doses of 8-12 mg/kg/day provides a higher drug exposure, which can overcome the inoculum effect and suppress the emergence of resistance.[4][14] Clinical data suggests that doses ≥8 mg/kg/day are associated with higher success rates in infections like endocarditis.[4]
-
Combination Therapy: Combining daptomycin with other antibiotics has shown significant promise.
-
β-lactams (e.g., ampicillin, ceftaroline, ertapenem): This combination is highly effective, even allowing for lower doses of daptomycin, and prevents the development of resistance in high-density infections.[2]
-
Fosfomycin: This combination has demonstrated synergistic killing against daptomycin-resistant MRSA and can prevent the emergence of further resistance.[7][15]
-
Rifampin: Particularly useful for biofilm-associated infections, rifampin can enhance the bactericidal activity of daptomycin.[1]
-
4. What is the role of the bacterial growth phase in daptomycin's activity?
Daptomycin is effective against both exponentially growing and stationary-phase bacteria, which is an advantage in treating deep-seated infections where bacteria may be slow-growing.[12][14] However, its bactericidal activity is generally faster and more pronounced against actively dividing cells.[3]
Quantitative Data Summary
Table 1: Impact of Inoculum Size on Daptomycin Efficacy against E. faecium HOU503
| Inoculum Size (CFU/g) | Daptomycin Dose (mg/kg/day) | Outcome |
| ~10^9 | 6 - 8 | Ineffective, significant regrowth, and emergence of resistance (MICs up to >64 mg/L).[2] |
| ~10^7 | 6 | Marked reduction in bacterial counts with no resistance emergence.[2] |
Table 2: Clinical Success Rates of Daptomycin in Infective Endocarditis (IE) by Dose
| Daptomycin Dose (mg/kg/day) | Clinical Success Rate (%) |
| ≤6 | 81 |
| >6 to <8 | 85 |
| ≥8 | 94 |
| Data from the EU-CORE registry analysis.[4] |
Key Experimental Protocols
1. In Vitro Time-Kill Assay for Synergy Assessment
This protocol is used to evaluate the bactericidal activity of daptomycin alone and in combination with another antibiotic (e.g., a β-lactam) over time.
Methodology:
-
Prepare a bacterial suspension in the early logarithmic growth phase and adjust it to a starting inoculum of ~10^6 CFU/mL in cation-adjusted Mueller-Hinton broth.
-
Set up test tubes with:
-
Growth control (no antibiotic)
-
Daptomycin alone (at a clinically relevant concentration)
-
Synergistic agent alone (e.g., ceftaroline)
-
Daptomycin in combination with the synergistic agent
-
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates for 18-24 hours at 37°C and then count the colonies to determine the CFU/mL at each time point.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
2. In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model
This model simulates human drug exposures to assess the efficacy of different daptomycin dosing regimens against a high bacterial inoculum.
Methodology:
-
A one-compartment model with a central reservoir containing media and the bacterial inoculum is used.
-
The starting inoculum is high, typically ~10^9 CFU/g, often embedded in simulated endocardial vegetations (SEVs) to mimic a deep-seated infection.[2]
-
Daptomycin (and any combination agent) is administered into the central reservoir to simulate human pharmacokinetic profiles of specific dosing regimens (e.g., 6, 8, 10, or 12 mg/kg/day).
-
Fresh, pre-warmed medium is continuously pumped into the reservoir while drug-containing medium is removed at a rate that mimics the drug's half-life in humans.
-
Samples are collected from the reservoir over an extended period (e.g., up to 336 hours) to measure bacterial density (CFU/g) and assess for the emergence of resistance by plating on antibiotic-containing agar.[2]
Visualizations
Caption: Daptomycin resistance via mprF mutation.
Caption: Workflow for time-kill synergy testing.
Caption: Logic for optimizing daptomycin therapy.
References
- 1. Antibiotic Combinations with Daptomycin for Treatment of Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Inoculum Effect on the Efficacy of Daptomycin Monotherapy and in Combination with β-Lactams against Daptomycin-Susceptible Enterococcus faecium Harboring LiaSR Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacodynamic effects of concentration, pH, and growth phase on serum bactericidal activities of daptomycin and vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Dose Daptomycin and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phw.nhs.wales [phw.nhs.wales]
- 6. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Daptomycin Rapidly Penetrates a Staphylococcus epidermidis Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of daptomycin- and vancomycin-loaded poly-epsilon-caprolactone microparticles against mature staphylococcal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Daptomycin: an evidence-based review of its role in the treatment of Gram-positive infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Daptomycin Susceptibility Testing and the Critical Role of Calcium Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of calcium concentration on daptomycin susceptibility testing. Accurate and reproducible susceptibility testing is paramount for both clinical diagnostics and novel antimicrobial development. This resource aims to address common challenges and ensure reliable experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during daptomycin susceptibility testing, with a focus on problems related to calcium concentration.
Question: Why are my daptomycin Minimum Inhibitory Concentration (MIC) values higher than expected or showing poor reproducibility?
Answer:
Inconsistent or unexpectedly high daptomycin MIC values are frequently linked to suboptimal calcium concentrations in the testing medium. Daptomycin's bactericidal activity is dependent on a physiological concentration of calcium ions.
Possible Causes and Troubleshooting Steps:
-
Insufficient Calcium in Media: Standard Mueller-Hinton Broth (MHB) or Agar (MHA) may not contain the necessary calcium levels for accurate daptomycin testing. The in vitro activity of daptomycin is significantly enhanced with proper calcium supplementation.[1][2][3][4][5]
-
Solution: Supplement your Mueller-Hinton broth to a final free calcium concentration of 50 mg/L (50 µg/mL).[3][4][6] This concentration is recommended to mimic the physiological levels of ionized calcium in human serum.[3] For agar-based methods like Etest, ensure the Mueller-Hinton agar used has a calcium concentration of >20 mg/L.[4][7]
-
-
Media Lot-to-Lot Variability: Different batches of commercial media can have significant variations in their intrinsic calcium content.[4][8][9] This variability is a major source of discordant results.[4]
-
Solution:
-
Perform quality control (QC) testing with reference strains such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212.[4][7] Consistently obtaining MIC values within the established QC ranges for these strains can help verify the suitability of a new media lot.[4][7]
-
If possible, measure the calcium concentration of your media.
-
Stick to a single, validated lot of media for the duration of a study to minimize variability.
-
-
-
Incorrect Preparation of Calcium Stock Solution: Errors in the preparation or dilution of the calcium chloride stock solution can lead to incorrect final concentrations in the media.
-
Solution: Prepare a fresh, sterile stock solution of calcium chloride (e.g., 2.5 g/L or 2500 mg/L). Ensure accurate pipetting and thorough mixing when supplementing the broth.
-
-
Inappropriate Testing Method: Disk diffusion testing is not reliable for daptomycin and is not recommended due to the difficulty in controlling the calcium concentration in the agar.[10]
Question: My daptomycin Etest results are showing a hazy zone of inhibition or are difficult to read. What could be the cause?
Answer:
Reading Etest results for daptomycin can sometimes be challenging. This can be influenced by both the media and the bacterial strain being tested.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Calcium in Agar: As with broth dilution, insufficient calcium in the Mueller-Hinton agar can lead to smaller, less distinct inhibition zones, making MIC determination difficult.[4][9]
-
Trailing Endpoints: Some bacterial species, particularly enterococci, may exhibit trailing growth, where a faint haze of growth appears within the inhibition ellipse.
-
Solution: Read the MIC at the point of 80% inhibition, where a significant reduction in growth is observed. Consistent reading criteria are key to reproducibility.
-
Frequently Asked Questions (FAQs)
1. Why is calcium so important for daptomycin's activity?
Daptomycin's mechanism of action is fundamentally calcium-dependent. In the presence of calcium ions, daptomycin undergoes a conformational change that enables it to bind to the bacterial cell membrane.[13] This binding is followed by oligomerization and insertion into the membrane, leading to disruption of membrane potential, ion leakage, and ultimately, bacterial cell death.[13][14][15] Without sufficient calcium, daptomycin cannot effectively interact with and disrupt the bacterial membrane.
2. What is the recommended calcium concentration for daptomycin susceptibility testing?
For broth-based methods, the Clinical and Laboratory Standards Institute (CLSI) recommends supplementing cation-adjusted Mueller-Hinton broth (CAMHB) to a final free calcium concentration of 50 mg/L.[3][6]
3. Can I use standard cation-adjusted Mueller-Hinton broth (CAMHB) without additional calcium supplementation?
No. Standard CAMHB is typically adjusted to a calcium concentration of 20 to 25 mg/L.[3] This is insufficient for accurate daptomycin susceptibility testing and can result in falsely elevated MICs.[3][8] Studies have shown that increasing the calcium concentration from 25 mg/L to 50 mg/L can lower daptomycin MICs by two- to fourfold.[1][3][8]
4. How does the effect of calcium concentration vary between different bacterial species?
While increasing calcium enhances daptomycin activity against most Gram-positive bacteria, the effect can be more pronounced for certain species. For instance, the impact is particularly significant for enterococci. In one study, the percentage of enterococci inhibited by 2.0 µg/mL of daptomycin increased from 35% in standard CAMHB to 92% in calcium-supplemented broth.[1][3]
5. Are there alternatives to broth microdilution for daptomycin susceptibility testing?
Yes, commercial methods such as Etest are available. However, it is crucial to use Mueller-Hinton agar with an adequate calcium concentration (>20 mg/L) for these tests to yield accurate results.[4][7] Daptomycin Etest strips themselves contain a specific amount of calcium to aid in creating the appropriate testing conditions.[11]
6. What are the quality control (QC) ranges for daptomycin?
It is essential to perform routine QC using standard ATCC strains. The acceptable QC ranges are published by organizations like the CLSI in their M100 documents. These ranges are specific to the testing method (e.g., broth microdilution) and the QC strain.
Data Presentation
Table 1: Effect of Calcium Concentration on Daptomycin MICs for Various Bacterial Genera
| Bacterial Genus | Calcium Concentration in Broth | Daptomycin MIC50 (µg/mL) | Daptomycin MIC90 (µg/mL) | Reference |
| Staphylococcus spp. | 25 mg/L | 0.5 | 1.0 | [1] |
| 50 mg/L | 0.25 | 0.5 | [1] | |
| Streptococcus spp. | 25 mg/L | 0.25 | 1.0 | [1] |
| 50 mg/L | 0.12 | 0.25 | [1] | |
| Enterococcus spp. | 25 mg/L | 2.0 | 4.0 | [1] |
| 50 mg/L | 1.0 | 2.0 | [1] |
Table 2: Impact of Calcium Concentration in Agar on Daptomycin Etest MICs
| Calcium Concentration in Agar | Geometric Mean Daptomycin Etest MIC (µg/mL) | Reference |
| 4 mg/L | 11.7 | [4] |
| >20 mg/L | Within one twofold dilution of broth microdilution MICs | [4] |
| 36 mg/L | 0.44 | [4] |
Experimental Protocols
Protocol 1: Daptomycin Broth Microdilution Susceptibility Testing
This protocol is based on the reference method recommended by the CLSI.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile daptomycin powder
-
Sterile calcium chloride (CaCl₂) stock solution (e.g., 2.5 g/L)
-
Bacterial isolates for testing
-
Quality control strains (S. aureus ATCC 29213, E. faecalis ATCC 29212)
-
96-well microtiter plates
-
Sterile diluents (e.g., saline or sterile water)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C)
Procedure:
-
Media Preparation:
-
Prepare CAMHB according to the manufacturer's instructions.
-
Aseptically add the sterile CaCl₂ stock solution to the CAMHB to achieve a final free calcium concentration of 50 mg/L.
-
Verify the final calcium concentration if possible.
-
-
Daptomycin Stock Solution and Dilutions:
-
Prepare a stock solution of daptomycin in a suitable solvent as per the manufacturer's instructions.
-
Perform serial twofold dilutions of daptomycin in the calcium-supplemented CAMHB in the 96-well plates to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the calcium-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the daptomycin dilutions with the prepared bacterial suspension.
-
Include a growth control well (no daptomycin) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of daptomycin that completely inhibits visible growth.
-
Compare the results for the QC strains to the established acceptable ranges to validate the test run.
-
Protocol 2: Daptomycin Etest
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm) with a verified calcium concentration of >20 mg/L.
-
Daptomycin Etest strips
-
Bacterial isolates for testing
-
Quality control strains
-
Sterile swabs
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of Etest Strip:
-
Aseptically apply the daptomycin Etest strip to the center of the inoculated agar surface. Ensure the strip is in full contact with the agar.
-
-
Incubation:
-
Incubate the plate at 35°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, an elliptical zone of inhibition will be visible.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
-
For any trailing growth, read the MIC at the point of 80% inhibition.
-
Ensure the QC strain results fall within the acceptable ranges.
-
Visualizations
Caption: Daptomycin's calcium-dependent mechanism of action.
References
- 1. Daptomycin-Mediated Reorganization of Membrane Architecture Causes Mislocalization of Essential Cell Division Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Daptomycin against 2,789 Clinical Isolates from 11 North American Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Daptomycin susceptibility tests: interpretive criteria, quality control, and effect of calcium on in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MR06 | Daptomycin Breakpoints for Enterococci [clsi.org]
- 11. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sfda.gov.sa [sfda.gov.sa]
- 13. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Daptomycin Activity Against Persistent Bacteria
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance daptomycin's efficacy against persistent bacteria.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments aimed at improving daptomycin activity.
Issue 1: Daptomycin appears less effective against stationary phase or biofilm-embedded bacteria.
-
Question: Why is daptomycin showing reduced activity against my stationary phase cultures or biofilms compared to planktonic, exponentially growing cells?
-
Answer: This is a known phenomenon. Daptomycin's bactericidal activity can be diminished against non-dividing or slow-growing bacteria found in stationary phase and biofilms.[1][2] The physiological state of these bacteria, including alterations in cell membrane composition, can reduce daptomycin's ability to bind and disrupt the membrane.[3] For instance, the conversion of phosphatidylglycerol (PG), a primary target for daptomycin, to cardiolipin in stationary-phase cells can inhibit the antibiotic's membrane-disrupting activity.[3]
-
Troubleshooting Steps:
-
Confirm the growth phase: Ensure you are comparing daptomycin's activity against truly stationary-phase cultures by monitoring optical density (OD) and colony-forming units (CFU) over time.
-
Increase daptomycin concentration: Higher concentrations of daptomycin may be required to achieve a bactericidal effect against stationary-phase cells.[2]
-
Introduce a metabolic stimulant: The addition of glucose has been shown to augment the killing efficiency of daptomycin against Staphylococcus aureus persisters, potentially by increasing metabolic activity.[1]
-
Test synergistic combinations: Combine daptomycin with other antibiotics that have different mechanisms of action. For example, β-lactams can enhance daptomycin's activity against persistent MRSA.[4][5]
-
Issue 2: Inconsistent results in daptomycin synergy experiments.
-
Question: My checkerboard or time-kill assays for daptomycin synergy are yielding variable results. What could be the cause?
-
Answer: Inconsistent results in synergy testing can arise from several factors, including the inoculum size, the specific concentrations of the drugs being tested, and the growth medium conditions. Daptomycin's activity is notably dependent on the concentration of calcium ions in the medium.[6][7]
-
Troubleshooting Steps:
-
Standardize inoculum preparation: Ensure a consistent starting inoculum density for all experiments, as a high bacterial load can diminish the apparent efficacy of daptomycin (the "inoculum effect").[2]
-
Supplement with calcium: Always supplement your Mueller-Hinton broth (MHB) with calcium to a final concentration of 50 mg/L for daptomycin susceptibility and synergy testing.[4]
-
Use appropriate drug concentrations: For time-kill assays, using clinically relevant concentrations of both daptomycin and the synergistic agent can provide more meaningful data.[4]
-
Perform replicate experiments: Conduct experiments on multiple different days to ensure the reproducibility of your findings.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising synergistic partners for daptomycin against persistent bacteria?
A1: Several classes of antibiotics have shown synergistic or enhanced activity with daptomycin against persistent bacteria, particularly MRSA and VRE. These include:
-
β-Lactams: Antistaphylococcal β-lactams (ASBLs) like oxacillin, nafcillin, and ceftaroline can enhance daptomycin's activity, even against daptomycin-non-susceptible MRSA.[4][8] This may be due to the "see-saw effect," where increased daptomycin resistance is accompanied by increased susceptibility to β-lactams.[4]
-
Fosfomycin: The combination of daptomycin and fosfomycin has demonstrated synergistic effects against MRSA, including preventing the emergence of daptomycin resistance.[9][10]
-
Rifampin: Rifampin has shown synergy with daptomycin against vancomycin-resistant enterococci (VRE) and in treating complicated infections like osteomyelitis and implant infections.[11][12]
-
Trimethoprim/Sulfamethoxazole (TMP/SMX): This combination with daptomycin has been shown to be rapidly bactericidal against daptomycin-non-susceptible S. aureus.[13]
Q2: How does daptomycin kill non-growing persister cells?
A2: Daptomycin's unique mechanism of action allows it to be effective against non-dividing cells.[6] Unlike many antibiotics that target processes like cell wall synthesis in actively dividing bacteria, daptomycin directly targets the bacterial cell membrane.[14][15] It binds to the membrane in a calcium-dependent manner, causing membrane depolarization and ion leakage, which leads to cell death without necessarily requiring active cell division.[2][14]
Q3: What are the known mechanisms of daptomycin resistance in persistent bacteria?
A3: Daptomycin resistance is often associated with adaptive changes in the bacterial cell envelope.[16][17] Key mechanisms include:
-
Alterations in cell membrane charge: Mutations in the mprF gene can lead to an increase in the net positive charge of the cell membrane, which repels the positively charged daptomycin-calcium complex.[5][18]
-
Changes in cell wall homeostasis: A thickened cell wall is a common phenotype in daptomycin-resistant S. aureus.[18]
-
Modifications in phospholipid metabolism: Alterations in membrane phospholipid composition can reduce daptomycin binding and activity.[16]
Q4: Are there novel drug delivery strategies to enhance daptomycin's efficacy?
A4: Yes, nano-drug delivery systems are being explored to improve daptomycin's performance. One approach involves encapsulating daptomycin in chitosan nanoparticles coated with macrophage membranes. This biomimetic system has shown enhanced immune evasion and superior antibacterial efficacy in a zebrafish infection model.[19] Local delivery systems using materials like polymethylmethacrylate, calcium sulfate, and chitosan films are also under investigation.[20]
Data Presentation
Table 1: Synergistic Combinations with Daptomycin Against Persistent Bacteria
| Synergistic Agent | Target Organism | Observed Effect | Reference |
| Antistaphylococcal β-Lactams (e.g., Oxacillin) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Enhanced daptomycin bactericidal activity and increased membrane binding. | [4] |
| Fosfomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Synergistic antibacterial effect and prevention of resistance emergence. | [9][10] |
| Rifampin | Vancomycin-Resistant Enterococci (VRE) | Synergy observed in a significant percentage of isolates. | [11][12] |
| Trimethoprim/Sulfamethoxazole (TMP/SMX) | Daptomycin-Nonsusceptible Staphylococcus aureus | Rapid bactericidal activity in an in vitro model. | [13] |
| Gentamicin | Daptomycin-Nonsusceptible Staphylococcus aureus | Increased bactericidal effect of daptomycin. | [13] |
| Clarithromycin | Staphylococcus aureus Biofilm | Significantly increased activity against both planktonic and biofilm-embedded bacteria. | [21] |
Table 2: Impact of Glucose on Daptomycin Activity Against S. aureus Persisters
| Condition | Fold-Increase in Killing | Mechanism | Reference |
| Daptomycin + Glucose | Up to 5-fold within one hour | Independent of proton motive force; potentially involves glucose-induced carbohydrate transport proteins or release of cell-lytic proteins. | [1] |
Experimental Protocols
Protocol 1: Time-Kill Assay for Daptomycin Synergy
This protocol is adapted from methodologies described in the literature.[4][22]
-
Prepare bacterial inoculum: Grow the test organism overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). Dilute the overnight culture in fresh, pre-warmed CAMHB supplemented with calcium (to a final concentration of 50 mg/L) to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Set up test conditions: Prepare tubes with the following conditions:
-
Growth control (no antibiotic)
-
Daptomycin alone
-
Synergistic agent alone
-
Daptomycin + synergistic agent
-
-
Incubate: Incubate all tubes at 37°C with shaking.
-
Sample at time points: At 0, 2, 4, 8, and 24 hours, remove aliquots from each tube.
-
Determine viable counts: Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate plates: Incubate the plates at 37°C for 18-24 hours.
-
Count colonies and calculate CFU/mL: Count the colonies on the plates and calculate the CFU/mL for each time point and condition.
-
Analyze results: Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Protocol 2: Checkerboard Assay for Daptomycin Synergy
This protocol is based on standard checkerboard methods.[9][11]
-
Prepare antibiotic dilutions: In a 96-well microtiter plate, prepare serial dilutions of daptomycin along the x-axis and the second antibiotic along the y-axis.
-
Inoculate wells: Add a standardized bacterial inoculum (prepared as in the time-kill assay) to each well.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine Minimum Inhibitory Concentrations (MICs): The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI):
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpret the FICI:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizations
Caption: Experimental workflow for screening daptomycin synergistic combinations.
Caption: Troubleshooting flowchart for reduced daptomycin activity.
Caption: Proposed mechanism of synergy between daptomycin and β-lactams.
References
- 1. Glucose Augments Killing Efficiency of Daptomycin Challenged Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of Antistaphylococcal β-Lactams to Increase Daptomycin Activity in Eradicating Persistent Bacteremia Due to Methicillin-Resistant Staphylococcus aureus: Role of Enhanced Daptomycin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. More Than a Pore: A Current Perspective on the In Vivo Mode of Action of the Lipopeptide Antibiotic Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Combination Therapy With Daptomycin Plus Beta-Lactam… | Clinician.com [clinician.com]
- 9. Synergistic antibacterial activity and prevention of drug resistance of daptomycin combined with fosfomycin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vitro Synergy of Daptomycin plus Rifampin against Enterococcus faecium Resistant to both Linezolid and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Daptomycin Combinations against Daptomycin-Nonsusceptible Methicillin-Resistant Staphylococcus aureus in an In Vitro Model of Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Daptomycin - Wikipedia [en.wikipedia.org]
- 15. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 18. Mechanisms of Drug Resistance: Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Daptomycin-Loaded Nano-Drug Delivery System Based on Biomimetic Cell Membrane Coating Technology: Preparation, Characterization, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Activities of High-Dose Daptomycin, Vancomycin, and Moxifloxacin Alone or in Combination with Clarithromycin or Rifampin in a Novel In Vitro Model of Staphylococcus aureus Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
Technical Support Center: Refining Daptomycin Treatment Protocols in Preclinical Studies
Welcome to the technical support center for researchers utilizing daptomycin in preclinical studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate the successful design and execution of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical studies with daptomycin.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | - Inadequate calcium supplementation in the media.- Use of unreliable susceptibility testing methods like disk diffusion.[1][2] | - Supplement Mueller-Hinton broth with 50 mg/L Ca²⁺ for all in vitro susceptibility testing.[3]- Use broth microdilution or agar dilution methods for accurate MIC determination.[3] |
| Low in vivo efficacy despite favorable in vitro MICs | - Daptomycin inactivation by pulmonary surfactant in lung infection models.[1][2][3][4]- Suboptimal dosing regimen (e.g., fractionated doses instead of once-daily).[3]- Development of in vivo resistance. | - Daptomycin is not recommended for treating pneumonia.[5] Consider alternative infection models or therapeutic agents for respiratory infections.- Administer daptomycin as a once-daily dose to optimize its concentration-dependent killing and minimize toxicity.[1][2][3]- Monitor for increases in MIC during and after treatment. |
| High variability in pharmacokinetic (PK) data | - Issues with sample collection and processing.- Inaccurate quantification methods. | - Ensure consistent timing of blood draws relative to dose administration.- Use validated analytical methods like HPLC-UV or LC-MS/MS for accurate daptomycin quantification in plasma.[6][7][8][9] |
| Unexpected skeletal muscle toxicity (elevated CPK levels) | - Use of fractionated dosing regimens.- High cumulative daily doses without appropriate monitoring. | - Switch to a once-daily dosing regimen, which has been shown to be safer in animal models.[3]- Implement weekly monitoring of creatinine phosphokinase (CPK) levels.[1][2][3]- Be aware that high doses (≥8 mg/kg/day) may be necessary for certain infections but require careful safety monitoring.[10][11] |
| Appearance of daptomycin-resistant colonies | - Spontaneous mutations, often associated with genes like mprF, yycG, rpoB, and rpoC.[12][13]- Heterogeneous susceptibility within the bacterial population.[14] | - Confirm resistance by re-streaking colonies on daptomycin-containing agar and re-determining the MIC.[14]- Analyze the genetic basis of resistance by sequencing key genes associated with daptomycin resistance.[12][13]- Consider combination therapy to prevent the emergence of resistance.[15] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of daptomycin?
Daptomycin is a cyclic lipopeptide antibiotic that exerts its bactericidal effect by disrupting the cell membrane of Gram-positive bacteria.[13][16][17][18][19] In a calcium-dependent manner, daptomycin binds to the bacterial cytoplasmic membrane, leading to membrane depolarization, potassium efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing cell death.[18][20][21]
2. Why is calcium supplementation necessary for in vitro studies?
The antibacterial activity of daptomycin is dependent on physiological concentrations of calcium ions.[1][2][3] Calcium facilitates the binding of daptomycin to the bacterial cell membrane, which is the initial step in its mechanism of action.[16][20] Therefore, it is crucial to supplement in vitro culture media, such as Mueller-Hinton broth, with 50 mg/L of Ca²⁺ to obtain accurate MIC values.[3]
3. What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters for daptomycin efficacy?
Daptomycin exhibits concentration-dependent bactericidal activity with a prolonged post-antibiotic effect.[1][2][3] The PK/PD indices that best correlate with its efficacy are the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the peak concentration to MIC ratio (Cmax/MIC).[20][22][23] This supports the use of once-daily, high-dose regimens to maximize therapeutic outcomes.[21]
4. Can daptomycin be used to treat lung infections in preclinical models?
No, daptomycin is inactivated by pulmonary surfactant.[1][2][3][4] This significantly reduces its efficacy in the lungs, and therefore, it is not recommended for the treatment of pneumonia.[5] Preclinical studies should focus on other sites of infection, such as skin and soft tissue infections, bacteremia, or endocarditis.[1][2][3]
5. What are the known mechanisms of daptomycin resistance?
Daptomycin resistance is a complex process involving multiple genetic mutations that often lead to changes in the bacterial cell membrane and cell wall.[12][13][19][24] Key mechanisms include:
-
Alterations in cell membrane charge: Mutations in the mprF gene can lead to an increase in the production of lysyl-phosphatidylglycerol (LPG), which increases the positive net charge of the cell membrane and repels the positively charged calcium-daptomycin complex.[12]
-
Changes in cell wall homeostasis: Mutations in the two-component regulatory system yycG (also known as walK) can alter cell wall metabolism and contribute to reduced susceptibility.[12]
-
Modifications of RNA polymerase: Mutations in rpoB and rpoC, which encode subunits of RNA polymerase, have also been associated with daptomycin resistance.[12][13]
Quantitative Data Summary
Table 1: In Vitro Activity of Daptomycin Against Gram-Positive Organisms
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus (all isolates) | 0.25 | 0.5 |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.5 |
| Methicillin-Resistant S. aureus (MRSA) | 0.25 | 0.5 |
Data represents a general summary from preclinical findings. Specific values may vary based on the isolates tested.[3]
Table 2: Pharmacokinetic Parameters of Daptomycin in Preclinical Models and Humans
| Parameter | Mouse | Dog | Healthy Human Volunteers |
| Half-life (t₁/₂) | 0.9 - 1.8 hours[22][23][25] | ~8-9 hours | ~8-9 hours[1][2][3][21] |
| Protein Binding | ~90%[22][23][25] | ~92% | ~92%[1][2][3] |
| Primary Route of Excretion | Renal | Renal | Renal[1][2][3] |
| Volume of Distribution (Vd) | - | - | ~0.1 L/kg[21] |
Table 3: Efficacy of Daptomycin in a Murine Hematogenous Pulmonary Infection Model with MRSA
| Treatment Group | Bacterial Load in Lungs (log₁₀ CFU/ml) |
| Control | 7.25 ± 0.26 |
| Vancomycin-treated | 4.67 ± 0.17 |
| Daptomycin-treated | 4.36 ± 0.20 |
Data from a study by Majima et al., demonstrating daptomycin's efficacy in reducing bacterial burden in a lung infection model despite surfactant inactivation, though it is generally not recommended for pneumonia.[4]
Detailed Experimental Protocols
Protocol 1: Determination of Daptomycin MIC by Broth Microdilution
-
Prepare Media: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) by supplementing it with Ca²⁺ to a final concentration of 50 mg/L.
-
Prepare Daptomycin Stock Solution: Dissolve daptomycin powder in a suitable solvent (e.g., water) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the daptomycin stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired final concentrations.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the daptomycin dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of daptomycin that completely inhibits visible bacterial growth.
Protocol 2: Murine Thigh Infection Model for In Vivo Efficacy Testing
-
Animal Model: Use a suitable mouse strain (e.g., ICR/Swiss mice).[22][23]
-
Induce Neutropenia: If studying immunocompromised hosts, render the mice neutropenic by intraperitoneal injection of cyclophosphamide.[22][23]
-
Infection: Prepare an inoculum of the test organism (e.g., S. aureus) to a concentration of approximately 10⁷ CFU/mL. Inject a defined volume (e.g., 0.1 mL) into the thigh muscle of each mouse.
-
Treatment Initiation: At a specified time post-infection (e.g., 2 hours), begin treatment. Administer daptomycin via a relevant route (e.g., subcutaneous or intraperitoneal injection) as a single daily dose.[22][23]
-
Sample Collection: At the end of the treatment period (e.g., 24 hours), euthanize the mice. Aseptically remove the infected thigh muscle.
-
Bacterial Quantification: Homogenize the thigh tissue in a sterile saline solution. Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Data Analysis: After incubation, count the number of colonies to determine the bacterial load (CFU/g of tissue). Compare the bacterial counts between the treated and untreated control groups to assess daptomycin's efficacy.
Visualizations
References
- 1. Pre-clinical experience with daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Simple LC-MS/MS Methods Using Core-Shell Octadecylsilyl Microparticulate for the Quantitation of Total and Free Daptomycin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new validated HPLC-UV method for therapeutic monitoring of daptomycin in comparison with reference mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Dose Daptomycin and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. seq.es [seq.es]
- 14. Resistance Studies with Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of Drug Resistance: Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Daptomycin Pharmacokinetics and Safety following Administration of Escalating Doses Once Daily to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo pharmacodynamic activity of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 25. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Daptomycin Demonstrates Superior or Equivalent Efficacy to Vancomycin in Preclinical Infection Models
A comprehensive review of preclinical data reveals that daptomycin consistently exhibits potent bactericidal activity against Gram-positive pathogens, often outperforming or matching the efficacy of vancomycin in various animal models of infection. These findings underscore daptomycin's role as a critical alternative to vancomycin for challenging infections caused by susceptible organisms, particularly methicillin-resistant Staphylococcus aureus (MRSA).
This guide provides a comparative analysis of the preclinical efficacy of daptomycin and vancomycin, focusing on experimental data from key infection models. Detailed methodologies for the cited experiments are provided to enable researchers to critically evaluate the findings.
Comparative Efficacy in Key Preclinical Models
Daptomycin's efficacy has been rigorously tested against vancomycin in a range of preclinical models, including endocarditis, bacteremia, foreign body infections, meningitis, and osteomyelitis. The data consistently highlight daptomycin's rapid bactericidal action.
Endocarditis Models
In a rat model of S. aureus endocarditis, daptomycin demonstrated greater efficacy than vancomycin against both methicillin-susceptible S. aureus (MSSA) and MRSA strains after three days of treatment, particularly in high-bacterial-count infections.[1] While both antibiotics were equally effective after six days against MRSA, daptomycin showed higher initial bactericidal activity.[1] Similarly, in a rabbit model of MRSA endocarditis, daptomycin-treated rabbits had significantly lower median vegetation titers compared to those treated with tedizolid phosphate, while vancomycin's effect was not significantly different from tedizolid.[2]
Bacteremia Models
A murine model of staphylococcal bacteremia showed that daptomycin was as effective as vancomycin in terms of survival, with no significant difference observed between the two treatment groups at different dosages.[3] However, daptomycin's serum levels remained in the therapeutic range for a longer duration.[3] Another murine septicemia model demonstrated that daptomycin-loaded cubosomes significantly reduced the organ bacterial burden of MRSA, highlighting a novel delivery mechanism to potentiate daptomycin's activity.[4]
Foreign Body and Soft Tissue Infection Models
In a rat model of chronic foreign body infection due to S. aureus, daptomycin showed equivalent in vivo efficacy to vancomycin, significantly reducing the bacterial burden.[5] In vitro, daptomycin exhibited more rapid bactericidal activity compared to vancomycin against bacteria freshly removed from infected cages.[5]
Meningitis Models
An experimental rabbit model of MRSA meningitis revealed that daptomycin and vancomycin had similar antibacterial activity, with both significantly reducing bacterial counts in the cerebrospinal fluid compared to controls.[6] However, there was no statistically significant difference in the reduction of bacterial counts between the daptomycin and vancomycin treatment groups.[6]
Osteomyelitis Models
In a rabbit model of MRSA osteomyelitis, daptomycin was found to be similar to vancomycin in its ability to eradicate MRSA from infected bone.[7]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from the preclinical studies comparing daptomycin and vancomycin.
Table 1: Efficacy in Endocarditis Models
| Animal Model | Bacterial Strain | Key Finding | Reference |
| Rat | S. aureus (MSSA & MRSA) | Daptomycin was more effective than vancomycin against both MSSA and MRSA after 3 days in high-bacterial-count infections. | [1] |
| Rabbit | MRSA | Daptomycin-treated rabbits had significantly lower median vegetation titers than tedizolid-treated rabbits; vancomycin was not significantly different from tedizolid. | [2] |
Table 2: Efficacy in Bacteremia Models
| Animal Model | Bacterial Strain | Key Finding | Reference |
| Mouse | Staphylococcus aureus | No significant difference in survival between daptomycin and vancomycin treatment groups. | [3] |
| Mouse | MRSA | Daptomycin-loaded cubosomes significantly reduced organ bacterial burden. | [4] |
Table 3: Efficacy in Foreign Body Infection Models
| Animal Model | Bacterial Strain | Key Finding | Reference |
| Rat | S. aureus | Daptomycin showed equivalent in vivo efficacy to vancomycin in reducing bacterial burden. Daptomycin had more rapid in vitro bactericidal activity. | [5] |
Table 4: Efficacy in Meningitis Models
| Animal Model | Bacterial Strain | Key Finding | Reference |
| Rabbit | MRSA | Daptomycin and vancomycin showed similar antibacterial activity, with no statistically significant difference in the reduction of bacterial counts. | [6] |
Table 5: Efficacy in Osteomyelitis Models
| Animal Model | Bacterial Strain | Key Finding | Reference |
| Rabbit | MRSA | Daptomycin was similar to vancomycin in the eradication of MRSA from infected bone. | [7] |
Experimental Protocols
Detailed methodologies for the key preclinical models are outlined below.
Rat Model of S. aureus Endocarditis[1]
-
Animal Model: Wistar rats.
-
Induction of Endocarditis: A polyethylene catheter was inserted through the right carotid artery into the left ventricle to induce sterile vegetations.
-
Bacterial Challenge: 24 hours after catheterization, rats were intravenously inoculated with either methicillin-susceptible S. aureus (MSSA) or methicillin-resistant S. aureus (MRSA).
-
Treatment Regimens:
-
Daptomycin: 5 or 10 mg/kg of body weight every 12 or 24 hours.
-
Vancomycin: Dosage not specified in the abstract.
-
Cloxacillin: Dosage not specified in the abstract.
-
-
Efficacy Assessment: Bacterial counts in valvular vegetations were determined after 3 and 6 days of therapy.
Murine Model of Staphylococcal Bacteremia[3]
-
Animal Model: Mice.
-
Bacterial Challenge: Mice were inoculated with 1 x 10⁸ bacteria via the tail vein.
-
Treatment Regimens: Treatment was initiated 3 days post-inoculation.
-
Daptomycin: 5 or 10 mg/kg every 12 hours for 14 days.
-
Vancomycin: 5 or 10 mg/kg every 12 hours for 14 days.
-
-
Efficacy Assessment: Survival was determined 31 days after inoculation.
Rabbit Model of MRSA Meningitis[6]
-
Animal Model: Rabbits.
-
Induction of Meningitis: 0.5 ml of an MRSA bacterial solution was injected directly into the cisterna magna.
-
Treatment Regimens:
-
Daptomycin: A single dose of 15 mg/kg administered intravenously.
-
Vancomycin: Two doses of 20 mg/kg administered intravenously, 4 hours apart.
-
-
Efficacy Assessment: Quantitative bacterial cultures were performed on cerebrospinal fluid (CSF) samples obtained at the beginning and 8 hours after treatment initiation.
Conclusion
The preclinical evidence strongly supports the robust efficacy of daptomycin against a range of Gram-positive pathogens, including difficult-to-treat MRSA strains. In various animal models of serious infections, daptomycin consistently demonstrates bactericidal activity that is at least equivalent, and often superior, to that of vancomycin. These findings provide a solid rationale for the clinical use of daptomycin in the management of complicated skin and soft tissue infections, bacteremia, and right-sided endocarditis caused by susceptible organisms.[8] The detailed experimental protocols provided in this guide offer a framework for researchers to design and interpret future preclinical studies in this important area of infectious disease research.
References
- 1. Comparative efficacy of daptomycin, vancomycin, and cloxacillin for the treatment of Staphylococcus aureus endocarditis in rats and role of test conditions in this determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacies of tedizolid phosphate, vancomycin, and daptomycin in a rabbit model of methicillin-resistant Staphylococcus aureus endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daptomycin versus Vancomycin Treatment for <i>Staphylococcus aureus</i> Bacteremia in a Murine Model [scite.ai]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Daptomycin versus Vancomycin in Treatment of Methicillin-Resistant Staphylococcus aureus Meningitis in an Experimental Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of daptomycin (LY146032) and vancomycin in the treatment of experimental methicillin-resistant Staphylococcus aureus osteomyelitis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Researcher's Guide to Validating Daptomycin MIC Results Across Different Testing Methods
For researchers, scientists, and drug development professionals, obtaining accurate and reproducible Minimum Inhibitory Concentration (MIC) data for daptomycin is critical for both clinical decision-making and the evaluation of new antimicrobial agents. Daptomycin's unique calcium-dependent mechanism of action necessitates stringent adherence to standardized testing protocols. This guide provides a comprehensive comparison of common daptomycin MIC testing methods, supported by experimental data, to aid in the validation of in-house results.
Comparison of Daptomycin MIC Values
The reference method for determining daptomycin MICs is broth microdilution (BMD), as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] However, clinical and research laboratories frequently employ other methods for their convenience and high-throughput capabilities. The following table summarizes a comparison of daptomycin MICs for Staphylococcus aureus and Enterococcus species obtained by various methods, referencing BMD as the gold standard.
| Testing Method | Organism | No. of Isolates | MIC Mode (μg/mL) by Reference BMD | MIC Mode (μg/mL) by Test Method | Essential Agreement with Reference BMD (%) | Key Findings |
| Etest | Methicillin-Resistant Staphylococcus aureus (MRSA) | 161 | 0.5 | 0.38 | 97.5 | Etest MICs were comparable to the reference broth microdilution method.[2] |
| Microscan | Methicillin-Resistant Staphylococcus aureus (MRSA) | 161 | 0.5 | 0.5 | 97.5 | Microscan results showed high essential agreement with the reference method.[2] |
| Etest | Staphylococcus aureus | 58 | Not Specified | Tended to be 0.5 dilutions lower than BMD | >79% (within +/- 1 dilution) | Etest showed good correlation with BMD for S. aureus.[3] |
| Etest | Enterococcus spp. | 44 | Not Specified | Tended to be 0.5 to 1 dilution lower than BMD | >79% (within +/- 1 dilution) | Lower Etest MICs impacted interpretive results for strains near the breakpoint.[3] |
| Etest | Gram-positive bacteria (17 species) | 195 | Geometric Mean: 0.46 | Geometric Mean: 0.73 | 84% (within one two-fold dilution) | Etest MICs tended to be higher than BMD and were inversely correlated with the calcium concentration in the agar.[4][5] |
| Etest | Staphylococcus aureus and Enterococcus spp. | 220 | Not Specified | Tended to be 1 dilution lower than BMD for 65% of Enterococcus spp. | 97% (within 1 twofold dilution) | Etest showed a tendency for lower MICs with enterococci, leading to some very major errors.[6] |
| JustOne | Staphylococcus aureus and Enterococcus spp. | 220 | Not Specified | Tended to be 1 dilution lower than BMD for 69% of staphylococci and 25% of enterococci. | 100% (within 1 twofold dilution) | JustOne also tended to yield lower MICs, resulting in some very major errors for both organism groups.[6] |
| Phoenix | Staphylococcus aureus | 150 | 0.5 | 0.25 | Not Specified | Daptomycin MICs determined by the Phoenix system were frequently 1 log2 concentration lower than BMD.[7] |
Experimental Protocols
Accurate daptomycin MIC determination is highly dependent on the testing methodology. Below are the detailed protocols for the key experiments cited.
Broth Microdilution (BMD) - Reference Method
The CLSI reference broth microdilution method is the gold standard for daptomycin susceptibility testing.[1]
-
Medium Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) is supplemented with calcium to a final concentration of 50 µg/mL.[1]
-
Inoculum Preparation: A standardized inoculum is prepared by suspending colonies from a fresh (18-24 hour) agar plate in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microdilution panel.[1]
-
Panel Inoculation: The prepared microdilution panels containing serial twofold dilutions of daptomycin are inoculated with the bacterial suspension.
-
Incubation: Panels are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of daptomycin that completely inhibits visible bacterial growth.
Etest (Agar Gradient Diffusion)
The Etest method provides a direct MIC reading from a plastic strip impregnated with a predefined gradient of antibiotic.
-
Agar Plate Preparation: Mueller-Hinton agar (MHA) plates are used. For daptomycin testing, it is crucial that the agar has a calcium concentration of at least 20 mg/L.[4][5] The agar surface is inoculated evenly with a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Etest Strip Application: The Etest strip is applied to the surface of the inoculated agar plate.
-
Incubation: Plates are incubated at 35°C for 18-24 hours.
-
MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Automated Systems (e.g., Microscan, Vitek 2, Phoenix)
Automated systems utilize miniaturized versions of the broth microdilution method and provide automated reading and interpretation of results.
-
Inoculum Preparation: A standardized bacterial suspension is prepared according to the manufacturer's instructions for the specific automated system.[2][7]
-
Panel Inoculation and Incubation: The instrument automatically inoculates the test panel (card or plate) containing various antibiotics, including daptomycin, and incubates it.
-
MIC Determination: The system monitors bacterial growth kinetically or turbidimetrically and calculates the MIC based on growth algorithms.[8]
Visualizing the Experimental Workflows
To better understand the procedural differences, the following diagrams illustrate the workflows for Broth Microdilution and Etest methods.
Conclusion
Validating daptomycin MIC results is essential for accurate susceptibility reporting and effective antimicrobial stewardship. While broth microdilution remains the reference method, other techniques like Etest and automated systems offer practical alternatives. However, users must be aware of the potential for variability in MIC results between methods. Key factors influencing accuracy include strict adherence to protocols, particularly calcium supplementation in the growth medium for all methods, and understanding the inherent tendencies of each system to produce slightly higher or lower MIC values compared to the reference. For critical clinical decisions or in research settings, confirmation of non-susceptible results by the reference BMD method is recommended.
References
- 1. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Vancomycin and Daptomycin MICs by Different Testing Methods for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labspec.org [labspec.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparison of Commercial Antimicrobial Susceptibility Test Methods for Testing of Staphylococcus aureus and Enterococci against Vancomycin, Daptomycin, and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Option for Antibiotic Susceptibility Testing in Clinical Practice: Performance Evaluation of AutoMic-i600 Automatic System Based on Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
Daptomycin vs. Ceftaroline: A Head-to-Head Comparison for the Treatment of MRSA Infections
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and clinical outcomes of two key antibiotics in the fight against Methicillin-Resistant Staphylococcus aureus (MRSA).
In the ongoing battle against antibiotic-resistant bacteria, Methicillin-Resistant Staphylococcus aureus (MRSA) remains a significant threat, causing a range of serious infections. Daptomycin and ceftaroline are two critical antibiotics in the clinician's armamentarium against this formidable pathogen. This guide provides a detailed, evidence-based comparison of their performance, supported by clinical and in vitro data, to inform research and development in infectious diseases.
At a Glance: Key Performance Indicators
| Feature | Daptomycin | Ceftaroline |
| Mechanism of Action | Disrupts bacterial cell membrane potential | Inhibits cell wall synthesis by binding to PBP2a |
| Primary Indication for MRSA | Complicated skin and soft tissue infections, S. aureus bacteremia (including right-sided infective endocarditis) | Acute bacterial skin and skin structure infections, community-acquired bacterial pneumonia |
| Clinical Efficacy (Monotherapy) | Noninferior to vancomycin for S. aureus bacteremia and endocarditis | Noninferior to daptomycin for MRSA bloodstream infections[1][2][3] |
| Combination Therapy with β-Lactams | Synergistic effect, enhances daptomycin binding to cell membrane[4][5] | Often used in combination with daptomycin for synergistic effects[6][7] |
| Common Adverse Events | Creatine phosphokinase (CPK) elevation[1][2] | Rash[1][2] |
In-Depth Clinical Efficacy: A Comparative Analysis
A multicenter, retrospective, observational cohort study provides a direct comparison of ceftaroline and daptomycin for the treatment of MRSA bloodstream infections (BSI). The study found no significant difference in treatment failure or mortality between the two drugs[1][2].
Clinical Trial Outcomes: Ceftaroline vs. Daptomycin for MRSA BSI
| Outcome | Ceftaroline (n=83) | Daptomycin (n=187) | Statistical Significance |
| Composite Treatment Failure * | 32.5% | 39% | Noninferiority met[1][2] |
| 30-Day Mortality | No significant difference | No significant difference | Not specified |
| BSI Duration ≥7 days | No significant difference | No significant difference | Not specified |
| 60-Day MRSA BSI Recurrence | No significant difference | No significant difference | Not specified |
| CPK Elevation | 0% | 5.3% | P = 0.034[1][2] |
| Rash | 10.8% | 1.1% | P = 0.001[1][2] |
*Composite treatment failure was defined as 30-day mortality, BSI duration ≥7 days on study drug, and 60-day MRSA BSI recurrence.[1][2]
Of note, a pilot randomized controlled trial comparing daptomycin plus ceftaroline combination therapy to standard monotherapy (vancomycin or daptomycin) for MRSA bacteremia was halted early due to a significant mortality benefit observed in the combination therapy arm. In this study, the in-hospital mortality was 0% (0/17) for the combination therapy group compared to 26% (6/23) for the monotherapy group[8][9][10]. This highlights the potential of combination therapy, particularly in severe infections.
The Power of Combination: Daptomycin and Ceftaroline Synergy
The combination of daptomycin and ceftaroline has demonstrated synergistic activity against MRSA both in vitro and in clinical settings.[5][6][7] Ceftaroline, a β-lactam, enhances the activity of daptomycin. This is thought to occur through ceftaroline's ability to increase daptomycin binding to the bacterial cell membrane.[4][11] This synergistic relationship is particularly relevant in cases of daptomycin non-susceptible MRSA, where the addition of ceftaroline can restore daptomycin's efficacy.[5][12][13]
An in vitro study using a time-kill experiment demonstrated that a daptomycin-ceftaroline combination resulted in a significant reduction in MRSA colony-forming units (CFU/mL) compared to either drug alone. Specifically, a 6.15 log10 (CFU/mL) reduction was observed at 48 hours with the combination therapy.[4]
Mechanisms of Action: A Tale of Two Targets
Daptomycin and ceftaroline employ distinct mechanisms to exert their bactericidal effects against MRSA.
Figure 1. Mechanisms of action for Daptomycin and Ceftaroline against MRSA.
Daptomycin, a cyclic lipopeptide, integrates into the bacterial cell membrane in a calcium-dependent manner, causing rapid depolarization of the membrane potential.[14][15] This disruption of ion gradients leads to the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.
Ceftaroline is an advanced-generation cephalosporin with a high affinity for penicillin-binding protein 2a (PBP2a), the protein responsible for methicillin resistance in S. aureus.[5][16] By binding to and inhibiting PBP2a, ceftaroline disrupts cell wall synthesis, leading to cell lysis.
Understanding Resistance: MRSA's Counter-Strategies
The development of resistance to both daptomycin and ceftaroline is a growing concern.
Daptomycin Resistance
Mechanisms of daptomycin resistance in MRSA are complex and often involve multiple genetic mutations. Key factors include:
-
Alterations in the cell membrane: Changes in the phospholipid composition and an increase in the net positive surface charge can repel the positively charged daptomycin-calcium complex.[14][17] Mutations in the mprF gene, which is involved in the synthesis of lysylphosphatidylglycerol, are commonly implicated.[14][18]
-
Cell wall thickening: An increase in cell wall thickness can act as a barrier, trapping daptomycin and preventing it from reaching its target at the cell membrane.[14]
Figure 2. Key mechanisms of Daptomycin resistance in MRSA.
Ceftaroline Resistance
Ceftaroline resistance in MRSA is primarily mediated by alterations in its target, PBP2a. Specific amino acid substitutions within the transpeptidase domain of PBP2a can reduce the binding affinity of ceftaroline, leading to decreased susceptibility.[19][20][21]
Experimental Protocols: A Methodological Overview
The following provides a generalized overview of the key experimental methodologies used in the cited studies.
Minimum Inhibitory Concentration (MIC) Determination
Purpose: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
General Protocol (Broth Microdilution):
-
A standardized inoculum of the MRSA isolate is prepared.
-
The antibiotic is serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
The bacterial inoculum is added to each well.
-
Plates are incubated at 35°C for 16-20 hours.
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Time-Kill Assays
Purpose: To assess the bactericidal activity of an antibiotic over time.
General Protocol:
-
A standardized inoculum of the MRSA isolate is added to flasks containing Mueller-Hinton broth with the antibiotic at a specified concentration (e.g., a multiple of the MIC).
-
Flasks are incubated with shaking at 37°C.
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
The aliquots are serially diluted and plated on agar plates.
-
After incubation, the number of colony-forming units (CFU/mL) is determined.
-
A ≥3-log10 decrease in CFU/mL from the initial inoculum is typically defined as bactericidal activity.[22]
Clinical Trial Design: Retrospective Cohort Study
Purpose: To compare the clinical outcomes of patients treated with daptomycin versus ceftaroline for MRSA bacteremia.
General Design:
-
Patient Population: Adult patients with MRSA bloodstream infections treated with at least 72 hours of daptomycin or ceftaroline were included. Patients with pneumonia as the source of infection were often excluded due to daptomycin's inactivation by pulmonary surfactant.[1][2]
-
Data Collection: Patient demographics, clinical characteristics, treatment details, and outcomes were collected retrospectively from medical records.
-
Primary Outcome: A composite endpoint of treatment failure, often including 30-day mortality, persistent bacteremia (≥7 days), and 60-day recurrence of MRSA bacteremia, was typically used.[1][2]
-
Statistical Analysis: To account for potential confounding factors in a non-randomized study, statistical methods such as inverse probability of treatment weighting were employed to balance baseline characteristics between the treatment groups.[1]
Figure 3. Workflow of a retrospective cohort study comparing Daptomycin and Ceftaroline.
Conclusion
Both daptomycin and ceftaroline are effective options for the treatment of MRSA infections. Clinical data suggests that ceftaroline is noninferior to daptomycin for MRSA bacteremia, with a different side-effect profile. The synergistic activity of daptomycin and ceftaroline in combination offers a promising strategy, particularly for persistent or difficult-to-treat infections. A thorough understanding of their respective mechanisms of action and resistance pathways is crucial for optimizing their use and for the development of novel anti-MRSA therapies. Further large-scale, randomized controlled trials are warranted to definitively establish the comparative efficacy of these agents and the optimal role of combination therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Multicenter Cohort Study of Ceftaroline Versus Daptomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bloodstream Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stage-clinician.com [stage-clinician.com]
- 4. Daptomycin and combination daptomycin-ceftaroline as salvage therapy for persistent methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idstewardship.com [idstewardship.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Combination ceftaroline and daptomycin salvage therapy for complicated methicillin-resistant Staphylococcus aureus bacteraemia compared with standard of care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Clinical Data on Daptomycin plus Ceftaroline versus Standard of Care Monotherapy in the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Data on Daptomycin plus Ceftaroline versus Standard of Care Monotherapy in the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing the Outcomes of Ceftaroline plus Vancomycin or Daptomycin Combination Therapy versus Vancomycin or Daptomycin Monotherapy in Adults with Methicillin-Resistant Staphylococcus aureus Bacteremia—A Meta-Analysis [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Addition of Ceftaroline to Daptomycin after Emergence of Daptomycin-Nonsusceptible Staphylococcus aureus during Therapy Improves Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to daptomycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. In Vivo-Acquired Resistance to Daptomycin during Methicillin-Resistant Staphylococcus aureus Bacteremia [mdpi.com]
- 19. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. doaj.org [doaj.org]
- 22. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of Daptomycin with Beta-Lactams: A Comparative Guide
The emergence of multidrug-resistant organisms, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), presents a significant challenge in clinical practice. While daptomycin, a cyclic lipopeptide antibiotic, is a key agent against these Gram-positive pathogens, treatment failures and the development of resistance have prompted investigation into combination therapies. This guide provides a comprehensive evaluation of the synergistic effects observed when daptomycin is combined with beta-lactam antibiotics, offering researchers and drug development professionals a summary of supporting experimental data, detailed methodologies, and mechanistic insights.
Mechanism of Synergy
The combination of daptomycin and a beta-lactam antibiotic has been shown to be highly synergistic, particularly against daptomycin-resistant MRSA strains.[1] The prevailing hypothesis for this synergy involves a multi-step mechanism where the beta-lactam enhances daptomycin's primary antibacterial action. Beta-lactams inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to alterations in the cell envelope that facilitate daptomycin's activity.
One key mechanistic insight is that beta-lactams can induce a reduction in the net positive surface charge of the bacterial cell membrane.[1] This is crucial because daptomycin's binding to the membrane is a critical step in its mechanism of action. The combination of daptomycin with a beta-lactam is thought to enhance daptomycin's ability to bind to the cell membrane by reducing the net positive surface charge, thereby increasing its bactericidal effects.[2] This enhanced binding leads to more effective membrane depolarization and subsequent cell death.[2] Furthermore, this combination has been shown to prevent the in vitro selection of daptomycin-resistant variants.[1]
Data Presentation: In Vitro & In Vivo Efficacy
Numerous studies have demonstrated the synergistic activity of daptomycin with various beta-lactams against resistant Gram-positive bacteria. The data below summarizes key findings from in vitro time-kill studies and in vivo models.
Table 1: Synergistic Effects against Staphylococcus aureus (MRSA & VISA)
| Beta-Lactam Partner | Bacterial Strain(s) | Key Quantitative Findings | Reference(s) |
| Oxacillin | 18 MRSA strains | Synergy observed in 18/18 (100%) strains with daptomycin at 0.5x MIC + oxacillin at 32 µg/mL. Bactericidal activity was seen against all 18 strains. | [3] |
| Nafcillin | Vancomycin-intermediate S. aureus (VISA) | In time-kill experiments, 11/20 (55%) of VISA strains displayed synergy. The combination significantly improved activity against strains with daptomycin MICs of ≥1 mg/L. | [4][5] |
| Ceftaroline | MRSA | The combination hastens the clearance of refractory Staphylococcal bacteremia. It is thought to enhance daptomycin's mechanism by reducing the net positive membrane surface charge. | [2] |
| Ceftaroline | Daptomycin-nonsusceptible VISA | In a 96-hour in vitro model, the combination of daptomycin + ceftaroline resulted in a bacterial count of 1.15 log10 CFU/mL, a significant reduction compared to daptomycin (8.29), vancomycin (6.82), or ceftaroline (4.63) alone. | [6] |
| Ampicillin-sulbactam | MRSA | Time-kill studies confirmed synergy for 7 of 8 strains tested, with ampicillin concentrations in the range of 2 to 8 µg/mL. | [3][7] |
Table 2: Synergistic Effects against Enterococcus Species (VRE)
| Beta-Lactam Partner | Bacterial Strain(s) | Key Quantitative Findings | Reference(s) |
| Ampicillin | Daptomycin-nonsusceptible E. faecalis & E. faecium | Ampicillin plus daptomycin yielded the most consistent synergy (7/9 isolates), particularly for isolates with mutations in the liaFSR system. | [8][9] |
| Ceftaroline | Vancomycin-resistant E. faecalis & E. faecium | Ceftaroline provided the greatest reduction in daptomycin MICs among several tested beta-lactams and demonstrated synergy against all tested strains in time-kill experiments. | [10][11][12] |
| Ertapenem | Vancomycin-resistant E. faecalis & E. faecium | Demonstrated synergy with daptomycin against all tested strains in time-kill experiments. The combination was bactericidal and superior to single-agent therapy. | [10][13] |
| Ceftriaxone | Vancomycin-resistant E. faecalis & E. faecium | Showed synergy with daptomycin against all tested strains in time-kill assays. | [10][11] |
Clinical Evidence Summary
A growing body of clinical evidence, primarily from retrospective cohort studies and meta-analyses, supports the use of daptomycin and beta-lactam combination therapy for persistent MRSA bacteremia.
-
A meta-analysis involving 2,594 patients showed that combination treatment with vancomycin or daptomycin plus a beta-lactam significantly reduced the risk of clinical failure, bacteremia recurrence, and persistent bacteremia.[14]
-
A subgroup analysis suggested that the daptomycin plus beta-lactam combination, specifically, could reduce crude mortality.[14]
-
Another retrospective study of 229 patients with MRSA bloodstream infections found that the addition of a beta-lactam to daptomycin was associated with significantly reduced odds of clinical failure (a composite of 60-day all-cause mortality and/or 60-day recurrence).[15][16]
However, it is noteworthy that for methicillin-susceptible S. aureus (MSSA) bacteremia, a retrospective cohort study found that the combination of a beta-lactam plus daptomycin was not superior to beta-lactam monotherapy.[17]
Experimental Protocols
Accurate evaluation of antimicrobial synergy requires standardized and reproducible methods. The two most common in vitro techniques are the checkerboard assay and the time-kill assay.
1. Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.
-
Materials : 96-well microtiter plates, Mueller-Hinton broth (supplemented with 50 mg/L Ca²⁺ for daptomycin), stock solutions of daptomycin and beta-lactam, standardized bacterial inoculum.
-
Protocol :
-
Dispense 50 µL of supplemented Mueller-Hinton broth into each well of the microtiter plate.[18]
-
Prepare serial two-fold dilutions of daptomycin (Drug A) horizontally along the x-axis and the beta-lactam (Drug B) vertically along the y-axis. This creates a matrix of varying concentration combinations.[18]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with 100 µL of the bacterial suspension.[18]
-
Include rows/columns with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well (no antibiotics).
-
Incubate the plate at 35°C for 16-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculate the FIC index using the formula: FIC Index = FIC A + FIC B = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
-
Interpretation :
-
Synergy : FIC Index ≤ 0.5
-
Indifference : 0.5 < FIC Index ≤ 4.0
-
Antagonism : FIC Index > 4.0
-
2. Time-Kill Assay
This dynamic method assesses the rate of bacterial killing over time when exposed to one or more antimicrobial agents.
-
Materials : Culture tubes, supplemented Mueller-Hinton broth, stock antibiotic solutions, standardized bacterial inoculum, agar plates.
-
Protocol :
-
Prepare a bacterial inoculum and dilute it in broth to a final starting concentration of approximately 1 x 10⁶ CFU/mL.[1][4]
-
Set up test tubes containing: (a) Growth control (no antibiotic), (b) Daptomycin alone, (c) Beta-lactam alone, and (d) Daptomycin + beta-lactam combination. Concentrations are typically set at a fraction of the MIC (e.g., 0.25x or 0.5x MIC).[4]
-
Incubate all tubes at 37°C, often in a shaking water bath for aeration.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.[1]
-
Perform serial dilutions of the aliquot in a sterile diluent (e.g., 0.9% saline).
-
Plate the dilutions onto agar plates (e.g., Brain Heart Infusion Agar).
-
Incubate the plates for 18-24 hours, then count the number of colonies to determine the viable bacterial count (CFU/mL).
-
-
Interpretation :
-
Synergy : Defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[19]
-
Bactericidal Activity : Defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[19]
-
Antagonism : A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
References
- 1. β-Lactams Increase the Antibacterial Activity of Daptomycin against Clinical Methicillin-Resistant Staphylococcus aureus Strains and Prevent Selection of Daptomycin-Resistant Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idstewardship.com [idstewardship.com]
- 3. Synergy of daptomycin with oxacillin and other beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro activity of daptomycin in combination with β-lactams, gentamicin, rifampin, and tigecycline against daptomycin-nonsusceptible enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Lactam combinations with daptomycin provide synergy against vancomycin-resistant Enterococcus faecalis and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. β-Lactam combinations with daptomycin provide synergy against vancomycin-resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Daptomycin Plus β-Lactam Combination Therapy for Methicillin-resistant Staphylococcus aureus Bloodstream Infections: A Retrospective, Comparative Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. clinician.com [clinician.com]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of Daptomycin and Telavancin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two potent antibiotics, daptomycin and telavancin, against Gram-positive bacteria. The information presented is collated from various scientific studies, offering a comprehensive overview supported by experimental data to inform research and development efforts in the field of infectious diseases.
Mechanism of Action: A Tale of Two Lipopeptides
Daptomycin and telavancin, while both classified as lipopeptides, exhibit distinct mechanisms of action that contribute to their bactericidal effects.
Daptomycin , a cyclic lipopeptide, disrupts the bacterial cell membrane in a unique, calcium-dependent manner.[1][2] It binds to the cell membrane, leading to a rapid depolarization of the membrane potential through potassium efflux.[1] This disruption of the cell's energetic state inhibits the synthesis of DNA, RNA, and proteins, ultimately resulting in bacterial cell death.[1][2]
Telavancin , a semisynthetic lipoglycopeptide derivative of vancomycin, possesses a dual mechanism of action.[3][4][5] Firstly, similar to vancomycin, it inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[5][6][7] Secondly, its lipophilic side chain anchors to the bacterial cell membrane, causing depolarization and increasing membrane permeability.[5][6] This dual action contributes to its potent and rapid bactericidal activity.[5]
Comparative signaling pathways of Daptomycin and Telavancin.
In Vitro Activity: A Head-to-Head Comparison
The in vitro potency of daptomycin and telavancin has been evaluated against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), heterogeneous VISA (hVISA), and daptomycin-nonsusceptible (DNS) S. aureus. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.
Table 1: Comparative MICs against Staphylococcus aureus Strains
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Daptomycin-Nonsusceptible S. aureus (70) [8] | Telavancin | 0.06 | 0.125 | - |
| Daptomycin | 2 | 4 | - | |
| Vancomycin-Intermediate S. aureus (100) [8] | Telavancin | 0.06 | 0.125 | - |
| Daptomycin | 1 | 1 | - | |
| Heterogeneous Vancomycin-Intermediate S. aureus (170) [8] | Telavancin | 0.06 | 0.125 | - |
| Daptomycin | 0.5 | 1 | - | |
| Linezolid-Resistant S. aureus (25) [8] | Telavancin | 0.03 | 0.06 | - |
| Daptomycin | 1 | 1 | - | |
| MRSA (19) [9] | Telavancin | - | - | 0.25 - 1 |
| Daptomycin | - | - | 0.25 - 1 | |
| MRSA (CC5, CC8, CC30, CC45) [10][11] | Telavancin | - | - | ≤0.12 |
| Daptomycin | - | - | ≤0.5 |
Table 2: MICs against Daptomycin-Nonsusceptible S. aureus in a Pharmacokinetic/Pharmacodynamic Model [12][13]
| Strain | Telavancin MIC (mg/L) | Daptomycin MIC (mg/L) | Vancomycin MIC (mg/L) |
| CB1814 | 1 | 4 | 2 |
| R6212 | 0.25 | 2 | 2 |
| SA-684 | 0.5 | 2 | 2 |
Experimental Protocols
The determination of in vitro activity for daptomycin and telavancin requires specific methodologies to ensure accurate and reproducible results.
Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
For Daptomycin:
-
Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Calcium Supplementation: The activity of daptomycin is highly dependent on the calcium concentration. The medium should be supplemented with calcium to a final concentration of 50 mg/L.[14]
-
Inoculum: A standardized bacterial suspension is prepared to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
For Telavancin:
-
Solvent: Due to its poor water solubility, telavancin stock solutions are prepared using dimethyl sulfoxide (DMSO).[15]
-
Medium: Mueller-Hinton broth.
-
Additive: To prevent the drug from binding to the plastic surfaces of the microtiter plates, polysorbate-80 (P-80) is added to the broth at a final concentration of 0.002%.[15]
-
Inoculum and Incubation: The inoculum preparation and incubation conditions are similar to those for daptomycin.
-
MIC Determination: The MIC is read as the lowest concentration of telavancin that prevents visible bacterial growth.
Generalized workflow for MIC determination by broth microdilution.
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.
-
Medium and Inoculum: Similar to broth microdilution, a standardized bacterial inoculum (e.g., 10⁵ or 10⁷ CFU/mL) is added to broth containing the antibiotic at various concentrations (e.g., 1x, 2x, 5x MIC).[10]
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar.
-
Quantification: After incubation, the number of colonies on the plates is counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[12]
Summary of In Vitro Performance
-
Potency: Telavancin generally exhibits lower MIC values against a variety of S. aureus strains, including those with reduced susceptibility to other agents, when compared to daptomycin.[8]
-
Spectrum of Activity: Both daptomycin and telavancin demonstrate excellent activity against Gram-positive bacteria, including MRSA.[1][3] Telavancin has shown potent activity against daptomycin-nonsusceptible S. aureus isolates.[8][12][13]
-
Bactericidal Activity: Both antibiotics exhibit concentration-dependent bactericidal activity.[1][3] Time-kill studies have shown that supra-MIC concentrations of telavancin can effectively prevent bacterial regrowth at 24 hours.[10][11] In some studies, telavancin demonstrated more sustained bactericidal activity compared to daptomycin against certain strains.[12][13]
Conclusion
Both daptomycin and telavancin are valuable antimicrobial agents with potent in vitro activity against challenging Gram-positive pathogens. Telavancin's dual mechanism of action often translates to lower MICs, particularly against resistant phenotypes. The choice between these agents in a research or clinical setting will depend on the specific pathogen, its susceptibility profile, and the clinical context. The experimental protocols outlined in this guide are crucial for the accurate in vitro assessment of these important antibiotics.
References
- 1. Daptomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. Daptomycin - Wikipedia [en.wikipedia.org]
- 3. Telavancin: A novel lipoglycopeptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Telavancin - Wikipedia [en.wikipedia.org]
- 8. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparative efficacy of telavancin and daptomycin in experimental endocarditis due to multi-clonotype MRSA strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Telavancin Activity versus Daptomycin and Vancomycin against Daptomycin-Nonsusceptible Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of telavancin activity versus daptomycin and vancomycin against daptomycin-nonsusceptible Staphylococcus aureus in an in vitro pharmacokinetic/pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Daptomycin on the Defensive: A Comparative Analysis Against Novel Antibiotic Candidates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of daptomycin's performance against a new wave of antibiotics targeting challenging Gram-positive pathogens. Supported by experimental data, this analysis delves into antimicrobial activity, mechanisms of action, and the evolving landscape of resistance.
Daptomycin, a cyclic lipopeptide antibiotic, has long been a cornerstone in the treatment of serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, which involves the disruption of the bacterial cell membrane's integrity in a calcium-dependent manner, has set it apart.[2][3][4] However, the relentless evolution of antimicrobial resistance necessitates a continuous evaluation of its performance against emerging therapeutic alternatives. This guide benchmarks daptomycin against several novel antibiotic candidates: the lipoglycopeptides (Telavancin, Dalbavancin, Oritavancin), a fifth-generation cephalosporin (Ceftobiprole), an oxazolidinone (Tedizolid), and a tetracycline derivative (Omadacycline).
In Vitro Activity: A Head-to-Head Comparison
The in vitro potency of an antibiotic is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, particularly the MIC90 (the concentration required to inhibit the growth of 90% of isolates), provide a standardized measure for comparison. The following tables summarize the MIC90 data for daptomycin and novel antibiotic candidates against key Gram-positive pathogens.
| Antibiotic | MRSA (MIC90 in µg/mL) | Vancomycin-Resistant Enterococcus faecium (VRE) (MIC90 in µg/mL) | Streptococcus pneumoniae (MIC90 in µg/mL) |
| Daptomycin | 0.5[5] | 4 | 0.5 |
| Telavancin | 0.06 - 0.5[6][7] | 2[8] | ≤0.03[9] |
| Dalbavancin | 0.03[5] | 0.12 (vancomycin-susceptible)[5] | 0.03 |
| Oritavancin | 0.12[10][11] | 0.25 (VanA)[10] | 0.008[10] |
| Ceftobiprole | 2[12][13][14] | N/A | 0.5 (penicillin-resistant)[14] |
| Tedizolid | 0.25 - 0.5[15][16][17] | 0.5 - 1[16][18] | N/A |
| Omadacycline | 0.25[19] | 0.12[19] | 0.12[19] |
| Antibiotic | Staphylococcus aureus (MSSA) (MIC90 in µg/mL) | Enterococcus faecalis (MIC90 in µg/mL) | Beta-hemolytic streptococci (MIC90 in µg/mL) |
| Daptomycin | 0.5 | 2 | 0.25 |
| Telavancin | 0.06[7] | 0.12 (vancomycin-susceptible)[7] | 0.06[8] |
| Dalbavancin | 0.03[5] | 0.06[5] | 0.03[5] |
| Oritavancin | 0.12[11] | 0.06[11] | 0.25 (S. pyogenes)[11] |
| Ceftobiprole | 0.5[14] | N/A | N/A |
| Tedizolid | 0.5[16] | 0.5[16] | 0.5 (S. pyogenes, S. agalactiae)[16] |
| Omadacycline | 0.12[20] | 0.12[20] | 0.12 (S. pyogenes)[20] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are predominantly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[21][22]
Broth Microdilution Method (based on CLSI guidelines):
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared. This typically involves growing the bacteria to a specific turbidity, which corresponds to a known concentration of bacterial cells (e.g., 1 x 10^8 CFU/mL). The inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Antimicrobial Agent Dilution: The antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth to create a range of concentrations. For daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L.
-
Inoculation: Standard 96-well microtiter plates are used. Each well, containing a specific concentration of the antibiotic, is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mechanisms of Action: Visualized
Understanding the distinct mechanisms by which these antibiotics exert their effects is crucial for predicting their spectrum of activity and potential for resistance development.
Discussion and Conclusion
This comparative guide highlights the potent in vitro activity of several novel antibiotic candidates against a range of clinically important Gram-positive pathogens. The lipoglycopeptides, in particular, demonstrate very low MIC90 values against MRSA, often exceeding the potency of daptomycin. Telavancin and oritavancin offer the additional advantage of a dual mechanism of action, which may help to mitigate the development of resistance.[9][23] Dalbavancin's extended half-life allows for infrequent dosing, a significant clinical advantage.[24]
Ceftobiprole, a fifth-generation cephalosporin, shows good activity against MRSA by targeting the resistant penicillin-binding protein 2a (PBP2a).[13][25][26] Tedizolid, an oxazolidinone, displays enhanced potency compared to its predecessor, linezolid, against MRSA and VRE.[15][16][18] Omadacycline, a modernized tetracycline, exhibits broad-spectrum activity against many resistant Gram-positive strains.[19][27]
While daptomycin remains a crucial therapeutic option, this analysis underscores the expanding arsenal available to combat multidrug-resistant Gram-positive infections. The choice of antibiotic will ultimately depend on a variety of factors, including the specific pathogen and its susceptibility profile, the site of infection, and patient-specific considerations. Continued surveillance and head-to-head clinical trials are essential to fully elucidate the comparative efficacy and safety of these novel agents in the clinical setting. The development of resistance to daptomycin, although still relatively uncommon, involves alterations in the bacterial cell membrane and cell wall.[1] The diverse mechanisms of action of these new candidates offer promising avenues to overcome existing and future resistance challenges.
References
- 1. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of dalbavancin against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Telavancin against Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baseline Activity of Telavancin against Gram-Positive Clinical Isolates Responsible for Documented Infections in U.S. Hospitals (2011-2012) as Determined by the Revised Susceptibility Testing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Pooled analysis of single-dose oritavancin in the treatment of acute bacterial skin and skin-structure infections caused by Gram-positive pathogens, including a large patient subset with methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. In vitro activity profile of ceftobiprole, an anti-MRSA cephalosporin, against recent gram-positive and gram-negative isolates of European origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tedizolid is a promising antimicrobial option for the treatment of Staphylococcus aureus infections in cystic fibrosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. journals.asm.org [journals.asm.org]
- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. Telavancin: A novel lipoglycopeptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa : A large tertiary care university hospital experience in Riyadh, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa | Saudi Medical Journal [smj.org.sa]
- 27. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dactimicin: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical guidance for the proper disposal of Dactimicin, a potent cytotoxic and genotoxic antibiotic. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound waste is classified as hazardous chemical waste and must be managed according to institutional and regulatory guidelines.
Key Characteristics and Hazards of this compound Waste
A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes the critical information derived from safety data sheets.
| Characteristic | Description |
| Chemical Class | Cytotoxic/genotoxic antibiotic, anticancer agent[1] |
| Physical Form | Powder Solid, typically red in appearance[2][3] |
| Primary Hazards | May cause cancer, may damage fertility or the unborn child, fatal if swallowed[1][2][3] |
| Routes of Exposure | Inhalation, ingestion, skin contact, eye contact[1][2] |
| Personal Protective Equipment (PPE) | Nitrile or latex gloves, safety glasses or goggles, lab coat[1][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases[2] |
This compound Disposal Workflow
The following diagram outlines the step-by-step process for the safe disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe handling and disposal of this compound waste.
Waste Identification and Segregation
-
Identify all this compound-contaminated materials: This includes unused stock solutions, used culture media containing this compound, and any disposable materials that have come into contact with the antibiotic, such as pipette tips, gloves, and paper towels.[5]
-
Treat all this compound waste as hazardous chemical waste. [6][7] Do not dispose of it down the drain or in the regular trash.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
Waste Collection
-
Use designated waste containers: Collect this compound waste in containers specifically designated for this purpose. These containers should be made of a material compatible with the chemical and be leak-proof with a secure lid.[7][8]
-
Label containers clearly: The container must be labeled as "Hazardous Waste" and "this compound Waste" or "Actinomycin D Waste." Include any other required hazard communication information as per your institution's policy.[7]
-
Solid Waste: Place contaminated items such as gloves, pipette tips, and lab paper directly into the designated solid waste container.[5]
-
Liquid Waste: Collect liquid waste, such as stock solutions and contaminated media, in a sealable, leak-proof container.[7] Do not autoclave stock antibiotic solutions as this method may not be effective for decomposition.[6]
-
Sharps: Any chemically contaminated needles or syringes should be placed in a designated sharps container that is clearly labeled as "Chemical Contaminated Sharps – DO NOT AUTOCLAVE."[8]
Storage and Disposal
-
Store waste in a designated Satellite Accumulation Area: This area should be a secure, well-ventilated location away from general laboratory traffic.[8]
-
Keep containers closed: Ensure that the lids of the waste containers are securely fastened at all times, except when adding waste.[8]
-
Follow institutional procedures for pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8] Do not attempt to dispose of the waste through a third-party vendor without institutional approval.
Decontamination
-
Decontaminate work surfaces: After handling this compound, decontaminate all work surfaces and equipment with soap and water.[4]
-
Dispose of cleaning materials as hazardous waste: Any paper towels or wipes used for decontamination must also be disposed of as this compound-contaminated waste.[5]
Emergency Procedures
-
Spills: In the event of a spill, wet the this compound with water to prevent dusting and absorb the material with appropriate absorbents.[1] Follow your institution's chemical spill response procedures.
-
Exposure:
-
Skin Contact: Wash the affected area with cool, soapy water.[1]
-
Eye Contact: Flush the eyes with large volumes of water for at least 15 minutes.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[2][4]
-
Ingestion: Flush the mouth with water and seek immediate medical attention.[1]
-
By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure its safe and environmentally responsible disposal. Always consult your institution's specific guidelines and safety data sheets for the most current and comprehensive information.
References
- 1. getwelloncology.com [getwelloncology.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. research.uga.edu [research.uga.edu]
- 5. research.uga.edu [research.uga.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Dactinomycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Dactinomycin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build unwavering trust in your laboratory practices.
Dactinomycin, a potent antineoplastic agent, requires stringent handling protocols to mitigate risks of exposure.[1] Adherence to these guidelines is critical for personal safety and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling Dactinomycin. The following table summarizes the recommended equipment to ensure comprehensive protection.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile, latex, neoprene, butyl, PVC, or Viton.[2] Double gloving is recommended. | Prevents skin contact with the cytotoxic agent.[3][4] |
| Eye and Face Protection | Safety Goggles | With side shields, conforming to EN166 or NIOSH standards.[3][5] | Protects eyes from dust particles and splashes.[1] |
| Body Protection | Lab Coat | Closed-front with cuffs.[6] | Prevents contamination of personal clothing.[2] |
| Additional Garments | Apron, sleevelets, disposable suits as needed.[1] | Provides extra protection for high-risk procedures. | |
| Respiratory Protection | Air-Purifying Respirator | N95/P1 (for nuisance dust) or HEPA (P100) cartridges if dust is likely.[2][6] | Prevents inhalation of hazardous dust particles.[1] |
| Self-Contained Breathing Apparatus (SCBA) | Required for large spills or emergencies.[6] | Provides breathable air in highly contaminated environments. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling Dactinomycin minimizes the risk of accidental exposure. Follow these procedural steps diligently.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle Dactinomycin within a certified Class II Type B biological safety cabinet or a chemical fume hood to minimize inhalation exposure.[2][6]
-
Designated Area: Designate a specific area for handling Dactinomycin to prevent cross-contamination.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the work area.[2][7]
2. Handling the Compound:
-
Avoid Dust: Minimize the generation of dust when handling the powdered form.[2][8] If possible, use a liquid formulation.
-
Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the compound.[6] Do not eat, drink, or smoke in the designated handling area.[5][6]
-
Glove Technique: Use proper glove removal techniques to avoid contaminating your skin.[3]
3. In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, wet the material with water to prevent dusting and absorb it with appropriate absorbents.[6]
-
Decontamination: Use a 1% bleach solution to decontaminate non-porous surfaces.[6]
-
PPE: Wear all necessary PPE, including respiratory protection, during cleanup.[6] For large spills, an SCBA may be necessary.[6]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of Dactinomycin and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with Dactinomycin, such as gloves, pipette tips, and paper towels, should be segregated into specifically designated and clearly labeled hazardous waste containers.[2]
-
Incineration: Needles, syringes, vials, and other contaminated disposable equipment should be segregated for incineration.[6]
-
Regulatory Compliance: Dispose of all Dactinomycin waste in accordance with local, state, and federal guidelines for hazardous waste.[6] Do not dispose of Dactinomycin down the drain.[6]
Below is a visual workflow for the safe handling and disposal of Dactinomycin.
Caption: Workflow for safe handling and disposal of Dactinomycin.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. research.uga.edu [research.uga.edu]
- 3. goldbio.com [goldbio.com]
- 4. biosynth.com [biosynth.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. getwelloncology.com [getwelloncology.com]
- 7. research.uga.edu [research.uga.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
